4,4-Difluorocyclohexylamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,4-difluorocyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c7-6(8)3-1-5(9)2-4-6;/h5H,1-4,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJPFTAKVBDDPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631033 | |
| Record name | 4,4-Difluorocyclohexan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675112-70-6 | |
| Record name | Cyclohexanamine, 4,4-difluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=675112-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Difluorocyclohexan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-difluorocyclohexan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 4,4-Difluorocyclohexylamine Hydrochloride (CAS No. 675112-70-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,4-Difluorocyclohexylamine hydrochloride, a fluorinated cyclic amine of significant interest in medicinal chemistry. This document consolidates available data on its physicochemical properties, synthesis, and biological activity, with a particular focus on its role as an inhibitor of 11-β-hydroxysteroid dehydrogenase 1 (11β-HSD1). Detailed experimental protocols for the synthesis of its precursor and for assays related to its biological target are included. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to facilitate understanding and application in a research and development setting.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. The hydrochloride salt form enhances its stability and solubility in aqueous solutions compared to the free base.[1] The introduction of the gem-difluoro group at the 4-position of the cyclohexane ring significantly influences the molecule's lipophilicity and metabolic stability, making it an attractive building block in drug design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 675112-70-6 | [2][3] |
| Molecular Formula | C₆H₁₂ClF₂N | [2][3][4] |
| Molecular Weight | 171.62 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder/solid | [1][5] |
| Melting Point | ~120-125 °C and 295 °C (Conflicting reports) | [3][5] |
| Boiling Point | 45-47 °C at 12 mmHg (Likely for the free base) | [3] |
| Solubility | Soluble in water and other polar solvents | [1][5] |
| Storage Temperature | Room Temperature, under inert atmosphere |
Note on Melting Point Discrepancy: The significant variation in reported melting points may be attributable to differences in the crystalline form, purity, or measurement conditions. The higher value of 295 °C is more consistent with a salt of a small molecule, while the lower range might indicate the melting point of the free base or an alternative salt form.
Synthesis
Synthesis of the Precursor: 4,4-Difluorocyclohexanone
A common method for the synthesis of 4,4-difluorocyclohexanone is the hydrolysis of 8,8-difluoro-1,4-dioxaspiro[4.5]decane under acidic conditions.
Experimental Protocol: Synthesis of 4,4-Difluorocyclohexanone
-
Materials:
-
8,8-difluoro-1,4-dioxaspiro[4.5]decane
-
20% Hydrochloric acid (aq)
-
Sodium chloride (NaCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend 8,8-difluoro-1,4-dioxaspiro[4.5]decane in a 20% aqueous solution of hydrochloric acid.
-
Stir the mixture vigorously at 100 °C for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Add sodium chloride to the aqueous phase to saturation.
-
Extract the aqueous phase with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate.
-
Slowly evaporate the solvent under reduced pressure at 20 °C to yield 4,4-difluorocyclohexanone as a white crystalline solid.
-
Proposed Synthesis of this compound
The conversion of 4,4-difluorocyclohexanone to this compound can be achieved via a two-step process: reductive amination followed by salt formation.
Experimental Protocol: Reductive Amination and Salt Formation
-
Step 1: Reductive Amination
-
Dissolve 4,4-difluorocyclohexanone in a suitable solvent such as methanol or ethanol.
-
Add a source of ammonia, for example, ammonium acetate or a solution of ammonia in methanol.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or GC-MS).
-
Quench the reaction carefully with water and adjust the pH to basic with an aqueous solution of sodium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 4,4-difluorocyclohexylamine free base.
-
-
Step 2: Hydrochloride Salt Formation
-
Dissolve the crude 4,4-difluorocyclohexylamine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.
-
References
An In-depth Technical Guide to the Synthesis of 4,4-Difluorocyclohexylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 4,4-difluorocyclohexylamine hydrochloride, a valuable building block in medicinal chemistry. The synthesis is primarily a two-step process commencing with the formation of the key intermediate, 4,4-difluorocyclohexanone, followed by a reductive amination and subsequent salt formation. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.
I. Overall Synthetic Pathway
The synthesis of this compound is efficiently achieved through a two-step sequence starting from the commercially available 8,8-difluoro-1,4-dioxaspiro[4.5]decane. The initial step involves an acid-catalyzed deprotection to yield 4,4-difluorocyclohexanone. This intermediate is then converted to the free amine, 4,4-difluorocyclohexylamine, via a one-pot reductive amination. The final step is the formation of the hydrochloride salt by treatment with hydrochloric acid.
II. Experimental Protocols
Step 1: Synthesis of 4,4-Difluorocyclohexanone
The initial step involves the deprotection of the ketal-protected 8,8-difluoro-1,4-dioxaspiro[4.5]decane to yield the key intermediate, 4,4-difluorocyclohexanone.
Methodology:
A suspension of 8,8-difluoro-1,4-dioxaspiro[4.5]decane (1.0 eq) in a 2N aqueous hydrochloric acid solution is heated to 100°C and stirred vigorously for a period of 12 hours.[1] Upon completion of the reaction, the mixture is cooled to room temperature. The aqueous solution is then diluted with dichloromethane (DCM) and neutralized to a pH of 7-8 with a saturated sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is further extracted with DCM. The combined organic extracts are washed with a saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield 4,4-difluorocyclohexanone as a colorless oil.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 8,8-difluoro-1,4-dioxaspiro[4.5]decane | [1] |
| Reagents | 2N Aqueous HCl, Dichloromethane, Sodium Bicarbonate | [1] |
| Reaction Time | 12 hours | [1] |
| Reaction Temperature | 100°C | [1] |
| Yield | 93% | [1] |
| Purity | >95% |
Step 2: Synthesis of 4,4-Difluorocyclohexylamine
This step employs a reductive amination protocol to convert the ketone functional group of 4,4-difluorocyclohexanone into a primary amine.
Methodology:
To a solution of 4,4-difluorocyclohexanone (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE), ammonium acetate (NH₄OAc, ~10 eq) is added.[2] The mixture is stirred at room temperature to facilitate the formation of the intermediate imine. Subsequently, a mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 eq), is added portion-wise to the reaction mixture.[2][3] The reaction is monitored by a suitable chromatographic technique (e.g., TLC or GC-MS) until the starting material is consumed. The reaction is then quenched by the careful addition of a saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to afford the crude 4,4-difluorocyclohexylamine. The crude product can be further purified by column chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4,4-difluorocyclohexanone | [2][3] |
| Reagents | Ammonium Acetate, Sodium Triacetoxyborohydride | [2][3] |
| Solvent | 1,2-Dichloroethane (DCE) | [2] |
| Reaction Time | 2-24 hours (typical) | [2] |
| Reaction Temperature | Room Temperature | [2] |
| Yield | High (typically >80%) | [2] |
Step 3: Formation of this compound
The final step is the conversion of the free amine into its stable hydrochloride salt.
Methodology:
The purified 4,4-difluorocyclohexylamine is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate. A solution of hydrochloric acid in the same or a compatible solvent (e.g., 2M HCl in diethyl ether) is then added dropwise with stirring. The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product, this compound, as a white to off-white solid.
Quantitative Data:
| Parameter | Value |
| Starting Material | 4,4-difluorocyclohexylamine |
| Reagent | Hydrochloric Acid |
| Solvent | Diethyl ether or Ethyl Acetate |
| Yield | Quantitative |
III. Reaction Mechanisms and Logical Relationships
The core transformations in this synthesis involve a hydrolysis reaction followed by a reductive amination. The logical flow of these transformations is depicted below.
This technical guide provides a robust and detailed framework for the synthesis of this compound. The outlined protocols are based on established chemical transformations and are suitable for implementation in a research or drug development setting.
References
In-Depth Technical Guide to 4,4-Difluorocyclohexylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of 4,4-Difluorocyclohexylamine hydrochloride. A significant focus is placed on its role as an inhibitor of 11-β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme implicated in metabolic disorders. This document includes detailed experimental protocols, tabulated quantitative data, and visualizations of the molecular structure and relevant biological pathways to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Molecular Structure and Chemical Properties
This compound is a white to off-white crystalline solid.[1] The presence of the gem-difluoro group at the 4-position of the cyclohexane ring significantly influences its physicochemical properties, including lipophilicity and metabolic stability, making it an attractive scaffold in drug design.[2] The hydrochloride salt form enhances its solubility in aqueous media and improves its stability and handling characteristics.[2]
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 675112-70-6 | [3] |
| Molecular Formula | C₆H₁₂ClF₂N | [3] |
| Molecular Weight | 171.62 g/mol | [3] |
| Melting Point | 295 °C | [3] |
| Boiling Point | 45-47 °C at 12 mmHg | [3] |
| Appearance | White or almost white crystal or crystalline powder | [1] |
| Solubility | Soluble in water and other polar solvents | [1] |
| InChI Key | QYJPFTAKVBDDPD-UHFFFAOYSA-N | [4] |
| SMILES | C1CC(CCC1(F)F)N.Cl | [2] |
Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step process, commencing with the fluorination of a suitable cyclohexanone precursor, followed by reductive amination and subsequent formation of the hydrochloride salt.
Synthesis of the Precursor: 4,4-Difluorocyclohexanone
A common precursor for the target molecule is 4,4-difluorocyclohexanone. A representative experimental protocol for its synthesis is as follows:
Experimental Protocol: Synthesis of 4,4-Difluorocyclohexanone [5]
-
Materials: 8,8-difluoro-1,4-dioxaspiro[4.5]decane, 20% aqueous HCl solution, Sodium Chloride (NaCl), Dichloromethane (CH₂Cl₂), Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
Suspend 8,8-difluoro-1,4-dioxaspiro[4.5]decane (20.0 g, 112.2 mmol) in 20% aqueous HCl solution (16 mL).
-
Stir the mixture vigorously at 100 °C for 3 hours.
-
After cooling to room temperature, add NaCl (~3 g) to the aqueous phase to aid in separation.
-
Extract the aqueous phase with dichloromethane (3 x 50 mL).
-
Combine the organic phases, wash with 50 mL of water, and dry over anhydrous Na₂SO₄.
-
Slowly evaporate the solvent under reduced pressure at 20 °C to yield 4,4-difluorocyclohexanone.
-
Reductive Amination and Hydrochloride Salt Formation
General Experimental Protocol: Reductive Amination and HCl Salt Formation
-
Materials: 4,4-difluorocyclohexanone, Ammonia (or an ammonia source like ammonium acetate), a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride), a suitable solvent (e.g., methanol or ethanol), and hydrochloric acid (in a suitable solvent like dioxane or isopropanol).
-
Procedure:
-
Dissolve 4,4-difluorocyclohexanone in the chosen solvent.
-
Add the ammonia source and stir to form the imine intermediate.
-
Slowly add the reducing agent to the reaction mixture and continue stirring until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction and work up to isolate the free amine.
-
Dissolve the purified amine in a suitable solvent and add a solution of hydrochloric acid to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
-
Purification
The final product, this compound, can be purified by recrystallization from a suitable solvent system, such as water or an alcohol/ether mixture, to yield a crystalline solid of high purity.[6]
Spectroscopic Data and Characterization
The structural identity and purity of this compound are confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons on the cyclohexane ring and the ammonium proton. The protons adjacent to the fluorine atoms and the amino group will exhibit characteristic chemical shifts and coupling patterns.
| Predicted ¹H NMR Data | |
| Chemical Shift (ppm) | Assignment |
| ~3.2 | H-1 (CH-NH₃⁺) |
| ~2.2 | H-2, H-6 (axial) |
| ~2.0 | H-3, H-5 (axial) |
| ~1.8 | H-2, H-6 (equatorial) |
| ~1.6 | H-3, H-5 (equatorial) |
| ~8.3 | -NH₃⁺ |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display distinct signals for the carbon atoms in the cyclohexane ring. The carbon atom bonded to the two fluorine atoms (C-4) will show a characteristic triplet due to C-F coupling.
| Predicted ¹³C NMR Data | |
| Chemical Shift (ppm) | Assignment |
| ~122 (t) | C-4 (CF₂) |
| ~48 | C-1 (CH-NH₃⁺) |
| ~32 (t) | C-3, C-5 |
| ~28 | C-2, C-6 |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound will exhibit characteristic absorption bands for the N-H bonds of the ammonium group, C-H bonds of the cyclohexane ring, and the C-F bonds.
| Predicted FT-IR Data | |
| Wavenumber (cm⁻¹) | Assignment |
| 3200-2800 | N-H stretch (ammonium) |
| 2950-2850 | C-H stretch (aliphatic) |
| 1600-1500 | N-H bend (ammonium) |
| 1150-1000 | C-F stretch |
Mass Spectrometry (MS)
Mass spectrometry of the free amine (4,4-Difluorocyclohexylamine) would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of fluorine and cleavage of the cyclohexane ring.
| Predicted Mass Spectrometry Data (for the free amine) | |
| m/z | Assignment |
| 135 | [M]⁺ |
| 116 | [M-F]⁺ |
| 97 | [M-2F]⁺ |
| 56 | [C₄H₈]⁺ |
Biological Activity: Inhibition of 11-β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
This compound has been identified as an inhibitor of 11-β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[7] This enzyme plays a crucial role in the peripheral metabolism of glucocorticoids by converting inactive cortisone to active cortisol.[8] Overactivity of 11β-HSD1 in adipose tissue and the liver is associated with the pathogenesis of metabolic syndrome, including obesity and type 2 diabetes.[8]
Mechanism of Action and Signaling Pathway
By inhibiting 11β-HSD1, this compound reduces the intracellular concentration of cortisol in target tissues. This, in turn, can ameliorate the downstream effects of excess glucocorticoid signaling. One of the key signaling pathways affected is the c-Jun N-terminal kinase (JNK) pathway in adipocytes, which is implicated in insulin resistance. Inhibition of 11β-HSD1 can lead to a reduction in JNK activation, thereby improving insulin sensitivity.
Experimental Workflow for Inhibitor Screening
A typical workflow to assess the inhibitory potential of compounds like this compound against 11β-HSD1 is outlined below.
Conclusion
This compound is a valuable molecule for researchers in the field of medicinal chemistry, particularly for those targeting metabolic diseases. Its synthesis, while multi-stepped, utilizes established chemical transformations. The spectroscopic data provide a clear fingerprint for its identification and quality control. Most importantly, its inhibitory activity against 11β-HSD1 presents a promising avenue for the development of novel therapeutics for conditions such as obesity and type 2 diabetes. This technical guide serves as a foundational resource for further investigation and application of this compound in drug discovery and development.
References
- 1. This compound(675112-70-6)FT-IR [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | CAS 675112-70-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 13Carbon NMR [chem.ch.huji.ac.il]
- 5. 4,4-DIFLUOROCYCLOHEXANONE synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 675112-70-6 [sigmaaldrich.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Inhibition of 11beta-hydroxysteroid dehydrogenase type 1 as a promising therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 4,4-Difluorocyclohexylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Difluorocyclohexylamine hydrochloride is a fluorinated cyclic amine that has garnered interest in medicinal chemistry and drug discovery. Its structural features, particularly the gem-difluoro substitution on the cyclohexane ring, can significantly influence its physicochemical properties such as lipophilicity and metabolic stability, making it an attractive building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its characterization, and insights into its biological activity.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. A summary of the available data is presented below.
Physical Properties
A compilation of the physical properties of this compound is provided in Table 1. It is important to note the discrepancy in the reported melting points from various commercial suppliers, which underscores the necessity of experimental verification.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline solid | [1][2] |
| Molecular Formula | C₆H₁₂ClF₂N | [3][4] |
| Molecular Weight | 171.62 g/mol | [3] |
| Melting Point | 120-125 °C | [2] |
| 295 °C | [3][4][5] | |
| Solubility | Soluble in water and other polar solvents. | [1][2] |
Chemical Properties
The chemical properties, including identifiers and predicted acidity, are summarized in Table 2.
Table 2: Chemical Properties and Identifiers of this compound
| Property | Value | Source(s) |
| IUPAC Name | 4,4-difluorocyclohexan-1-amine hydrochloride | |
| CAS Number | 675112-70-6 | [3] |
| Predicted pKa (free amine) | 9.86 ± 0.70 | N/A |
| InChI Key | QYJPFTAKVBDDPD-UHFFFAOYSA-N | |
| SMILES | C1CC(F)(F)CCC1N.Cl |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound.
Synthesis
The synthesis of this compound can be achieved through a multi-step process starting from ethyl 4-oxocyclohexanecarboxylate.[6] The key steps involve fluorination, hydrolysis, rearrangement, and finally, deprotection and salt formation.
3.1.1. Step 1: Fluorination of Ethyl 4-oxocyclohexanecarboxylate
-
Objective: To introduce the gem-difluoro group at the 4-position of the cyclohexane ring.
-
Reagents: Ethyl 4-oxocyclohexanecarboxylate, Diethylaminosulfur trifluoride (DAST).
-
Procedure: In a suitable reaction vessel, dissolve ethyl 4-oxocyclohexanecarboxylate in an anhydrous solvent (e.g., dichloromethane). Cool the solution to 0 °C under an inert atmosphere (e.g., nitrogen or argon). Slowly add DAST to the cooled solution. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the fluorinated intermediate.[6]
3.1.2. Step 2: Hydrolysis of the Ester
-
Objective: To convert the ethyl ester to a carboxylic acid.
-
Reagents: The fluorinated intermediate from Step 1, a base (e.g., sodium hydroxide), and a solvent (e.g., a mixture of water and ethanol).
-
Procedure: Dissolve the fluorinated ester in a mixture of ethanol and water. Add a solution of sodium hydroxide and heat the mixture to reflux. Monitor the reaction until the starting material is consumed. Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry to obtain the hydrolyzed intermediate.[6]
3.1.3. Step 3: Curtius Rearrangement
-
Objective: To convert the carboxylic acid to a protected amine.
-
Reagents: The carboxylic acid from Step 2, an azide reagent (e.g., diphenylphosphoryl azide, DPPA), a tertiary amine (e.g., triethylamine), and a trapping agent (e.g., tert-butanol).
-
Procedure: In an anhydrous solvent (e.g., toluene), suspend the carboxylic acid. Add triethylamine and DPPA. Heat the mixture to facilitate the formation of the acyl azide. Add tert-butanol to the reaction mixture and continue heating to promote the Curtius rearrangement and formation of the Boc-protected amine. After completion, cool the reaction, wash with aqueous solutions to remove impurities, dry the organic layer, and concentrate to obtain the protected amine intermediate.[6]
3.1.4. Step 4: Deprotection and Hydrochloride Salt Formation
-
Objective: To remove the Boc protecting group and form the hydrochloride salt.
-
Reagents: The Boc-protected amine from Step 3, a strong acid (e.g., hydrochloric acid in a suitable solvent like dioxane or isopropanol).
-
Procedure: Dissolve the Boc-protected amine in a suitable solvent (e.g., dioxane or isopropanol). Add a solution of hydrochloric acid. Stir the mixture at room temperature. The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound.[6]
Melting Point Determination
Given the conflicting data, experimental determination of the melting point is crucial. The capillary method is a standard and reliable technique.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or similar digital instrument), capillary tubes.
-
Procedure:
-
Finely powder a small sample of dry this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.
-
Perform the measurement in triplicate to ensure accuracy.
-
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility.
-
Materials: this compound, purified water (or other relevant solvents), temperature-controlled shaker, centrifuge, analytical balance, validated analytical method (e.g., HPLC-UV).
-
Procedure:
-
Add an excess amount of the compound to a known volume of the solvent in a sealed vial.
-
Place the vial in a temperature-controlled shaker (e.g., 25 °C or 37 °C) and agitate until equilibrium is reached (typically 24-72 hours).
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the sample to pellet the excess solid.
-
Carefully withdraw a known volume of the supernatant.
-
Filter the supernatant through a suitable filter (e.g., 0.22 µm) that does not bind the compound.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.
-
The solubility is expressed as mass per unit volume (e.g., mg/mL or g/100 mL).
-
pKa Determination (Potentiometric Titration)
Potentiometric titration is a common method for determining the pKa of an amine hydrochloride.
-
Apparatus: pH meter with a calibrated electrode, burette, stirrer.
-
Reagents: this compound, standardized solution of a strong base (e.g., 0.1 M NaOH), purified water.
-
Procedure:
-
Accurately weigh a known amount of the compound and dissolve it in a known volume of purified water.
-
Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titrate the solution with the standardized NaOH solution, recording the pH after each addition of the titrant.
-
Plot the pH versus the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
-
Stability Studies (Forced Degradation)
Forced degradation studies are essential to understand the intrinsic stability of the compound and to develop stability-indicating analytical methods.
-
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Solid compound at 80 °C.
-
Photolytic Degradation: Expose the solid compound to light according to ICH Q1B guidelines.
-
-
Procedure:
-
Prepare solutions of the compound under the specified stress conditions.
-
At various time points, withdraw samples and neutralize them if necessary.
-
Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Identify and characterize the major degradation products using techniques like LC-MS/MS and NMR.
-
Biological Activity: Inhibition of 11-β-Hydroxysteroid Dehydrogenase 1 (11-β-HSD1)
This compound is reported to be an inhibitor of 11-β-hydroxysteroid dehydrogenase type 1 (11-β-HSD1).[5][7] This enzyme is a key regulator of local glucocorticoid concentrations.
Mechanism of Action of 11-β-HSD1
11-β-HSD1 is primarily a reductase that converts inactive cortisone to the active glucocorticoid, cortisol, in target tissues such as the liver, adipose tissue, and the brain.[8][9][10] This localized activation of cortisol can amplify glucocorticoid receptor signaling, leading to various physiological and pathophysiological effects.
Role in Metabolic Syndrome
Elevated cortisol levels are associated with features of the metabolic syndrome, including visceral obesity, insulin resistance, and hypertension.[8][11] By increasing intracellular cortisol concentrations in key metabolic tissues, 11-β-HSD1 is implicated in the pathogenesis of this condition.[9] Therefore, inhibitors of 11-β-HSD1, such as derivatives of 4,4-Difluorocyclohexylamine, are being investigated as potential therapeutic agents for metabolic disorders.[10]
References
- 1. 4,4-DIFLUOROCYCLOHEXANONE synthesis - chemicalbook [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. This compound | CAS 675112-70-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. This compound manufacturers and suppliers in india [chemicalbook.com]
- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Cortisol in metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. integrativepro.com [integrativepro.com]
- 11. The Role of Cortisol in the Pathogenesis of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 4,4-Difluorocyclohexylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,4-Difluorocyclohexylamine hydrochloride, a fluorinated cyclic amine of significant interest in medicinal chemistry and drug discovery. This document details its chemical structure, physical properties, synthesis, and key applications, with a focus on providing practical information for laboratory use.
Chemical Structure and Properties
This compound is the hydrochloride salt of 4,4-difluorocyclohexanamine. The presence of the gem-difluoro group at the 4-position of the cyclohexane ring imparts unique physicochemical properties compared to its non-fluorinated analog, influencing its basicity, lipophilicity, and metabolic stability.
Structural Formula:
Caption: Structural formula of this compound.
Physicochemical Properties:
| Property | Value | Reference(s) |
| CAS Number | 675112-70-6 | [1] |
| Molecular Formula | C₆H₁₂ClF₂N | [1] |
| Molecular Weight | 171.62 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 295 °C | [1] |
| Boiling Point | 45-47 °C at 12 mmHg | [1] |
| Solubility | Soluble in water and other polar solvents. | [2] |
Synthesis
A common synthetic route to this compound involves a multi-step process starting from a commercially available precursor. One patented method begins with ethyl 4-oxocyclohexanecarboxylate.
Overall Synthetic Scheme:
Caption: Synthetic pathway to this compound.
Experimental Protocols:
-
Step 1: Fluorination of Ethyl 4-oxocyclohexanecarboxylate. The starting ketone is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to yield the corresponding gem-difluoro compound, ethyl 4,4-difluorocyclohexanecarboxylate.
-
Step 2: Hydrolysis. The resulting ester is hydrolyzed under basic or acidic conditions to afford 4,4-difluorocyclohexanecarboxylic acid.
-
Step 3: Curtius Rearrangement. The carboxylic acid undergoes a Curtius rearrangement. This is typically achieved by converting the acid to an acyl azide, which then rearranges to an isocyanate. The isocyanate is subsequently trapped with tert-butanol to form the Boc-protected amine, tert-butyl (4,4-difluorocyclohexyl)carbamate.
-
Step 4: Boc Deprotection. The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group using a strong acid, typically hydrochloric acid, to yield the desired this compound.
Spectroscopic Data
While comprehensive, experimentally-derived spectroscopic data is not widely published, predicted ¹H NMR data can provide an indication of the expected spectrum.
Predicted ¹H NMR Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.2 | m | 1H | CH-NH₃⁺ |
| ~2.2 - 2.0 | m | 4H | 2 x CH₂ adjacent to CF₂ |
| ~1.9 - 1.7 | m | 4H | 2 x CH₂ adjacent to CH-NH₃⁺ |
Note: This is a predicted spectrum and actual experimental values may vary.
Applications in Research and Drug Development
This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The introduction of the 4,4-difluoro moiety can modulate the pharmacological properties of a lead compound.
Potential Signaling Pathway Involvement:
As an inhibitor of 11-β-hydroxysteroid dehydrogenase 1 (11β-HSD1), compounds derived from this compound could play a role in modulating glucocorticoid metabolism.[3]
Caption: Potential role as an 11β-HSD1 inhibitor.
Safety Information
This compound is classified as an irritant and is harmful if swallowed.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
References
The Strategic Incorporation of Fluorine in Cyclohexylamine Scaffolds: A Technical Guide to Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into molecular scaffolds is a paramount strategy in modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the myriad of fluorinated structures, fluorinated cyclohexylamines have emerged as particularly valuable motifs in the design of novel therapeutics. The strategic placement of fluorine on the cyclohexane ring can profoundly influence a compound's metabolic stability, lipophilicity, basicity, and binding affinity, thereby providing a pathway to optimize drug-like characteristics. This technical guide provides a comprehensive overview of the discovery and synthesis of fluorinated cyclohexylamines, complete with detailed experimental protocols, quantitative data for comparative analysis, and visualizations of synthetic strategies and biological mechanisms.
The Impact of Fluorination on Physicochemical and Biological Properties
The substitution of hydrogen with fluorine on a cyclohexane ring can dramatically alter a molecule's properties, leading to improved pharmacokinetic profiles and enhanced biological activity.[1]
-
Metabolic Stability: The exceptional strength of the carbon-fluorine bond renders it resistant to cleavage by metabolic enzymes, such as cytochrome P450.[1] By blocking sites of metabolic oxidation, fluorination can significantly increase a drug's half-life and bioavailability.[1]
-
Lipophilicity (LogP): The effect of fluorination on lipophilicity is nuanced. While the replacement of a methyl group with a trifluoromethyl group generally increases lipophilicity, the substitution of hydrogen with a single fluorine atom can have more subtle effects, sometimes even increasing polarity depending on the molecular context.[1][2]
-
Basicity (pKa): Fluorine's strong electron-withdrawing nature can significantly lower the basicity (pKa) of a nearby amine.[2] This modulation is a critical tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile by influencing the proportion of the neutral, more membrane-permeable species at physiological pH.
-
Binding Affinity: The electronegativity of fluorine can alter the electronic distribution within a molecule, potentially leading to more favorable interactions with a biological target.[1] Furthermore, the conformational preferences induced by fluorine can pre-organize a ligand into its bioactive conformation, enhancing binding affinity.[1]
Synthetic Strategies for Fluorinated Cyclohexylamines
The synthesis of fluorinated cyclohexylamines can be broadly approached through two main strategies: the introduction of fluorine onto a pre-existing cyclohexylamine or cyclohexanone precursor, or the construction of the fluorinated cyclohexane ring followed by the introduction of the amine functionality.
A prevalent and versatile method involves the electrophilic fluorination of a cyclohexanone derivative, followed by reductive amination to furnish the desired fluorinated cyclohexylamine. This approach allows for the synthesis of various isomers depending on the starting ketone and the reaction conditions.
General Synthetic Workflow: Fluorination of Cyclohexanone and Reductive Amination
The following diagram illustrates a common workflow for the synthesis of fluorinated cyclohexylamines starting from a cyclohexanone.
Caption: General workflow for the synthesis of fluorinated cyclohexylamines.
Data Presentation: Physicochemical and Biological Properties
The following tables summarize key quantitative data for a selection of fluorinated cyclohexylamine derivatives and related compounds, providing a basis for comparison.
Table 1: Physicochemical Properties of Fluorinated Cycloalkylamines
| Compound | Position of Fluorine | pKa | LogP | Reference(s) |
| Cyclohexylamine | N/A | ~10.6 | 1.49 | [3] |
| trans-3-Aryl-3-fluorocyclobutylamine | 3 | Lowered by ~0.8 units vs. non-fluorinated analog | Increased by ~1 vs. non-fluorinated analog | [4] |
| cis-3-Aryl-3-fluorocyclobutylamine | 3 | Lowered by ~0.8 units vs. non-fluorinated analog | Marginal difference vs. non-fluorinated analog | [4] |
| gem-Difluorinated Bicyclic Amines | gem-difluoro | Decreased by 0.3-0.5 units vs. non-fluorinated analog | Can increase or decrease depending on structure | [5] |
Table 2: Biological Activity of Keto-piperazines Derived from Fluorinated Cyclohexylalanines
| Compound | Fluorination Pattern | LogP | Anti-trypanosomal Activity (EC50, µM) | Cytotoxicity (HeLa, EC50, µM) | Reference(s) |
| 28a | 4-monofluoro | 1.63 | 0.44 | 4.3 | [6] |
| 28b | 3,5-difluoro | 1.34 | 0.98 | 17.5 | [6] |
| 28d | 2,3,4,5,6-pentafluoro | 0.89 | 1.40 | 18.0 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of fluorinated cyclohexylamines.
Protocol 1: Electrophilic Fluorination of a Cyclohexanone Derivative using Selectfluor™
Objective: To synthesize a fluorinated cyclohexanone intermediate.
Materials and Reagents:
-
Cyclohexanone derivative (1.0 eq)
-
Selectfluor™ (1.1 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the cyclohexanone derivative (1.0 eq) and anhydrous acetonitrile.
-
Addition of Fluorinating Agent: To the stirring solution, add Selectfluor™ (1.1 eq) portion-wise at room temperature. The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).[7]
-
Workup: Upon completion, remove the acetonitrile under reduced pressure. To the residue, add dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude fluorinated cyclohexanone.[7]
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure fluorinated cyclohexanone.
Protocol 2: Reductive Amination of a Fluorinated Cyclohexanone
Objective: To synthesize a fluorinated cyclohexylamine from a fluorinated cyclohexanone.
Materials and Reagents:
-
Fluorinated cyclohexanone (1.0 eq)
-
Amine (e.g., benzylamine, 1.1 eq) or Ammonium acetate for primary amines
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, dissolve the fluorinated cyclohexanone (1.0 eq) in anhydrous dichloromethane.
-
Amine Addition: Add the desired amine (1.1 eq) to the solution. If synthesizing a primary amine, ammonium acetate can be used.
-
Iminium Ion Formation: If necessary, add a catalytic amount of acetic acid. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.[8]
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the intermediate is consumed (typically 2-12 hours).[8]
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Drying and Solvent Removal: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by flash column chromatography on silica gel or by acid-base extraction to yield the final fluorinated cyclohexylamine.
Case Studies: FDA-Approved Drugs
The therapeutic relevance of fluorinated cyclohexylamines is underscored by their incorporation into several FDA-approved drugs.
Maraviroc (Selzentry®): An HIV Entry Inhibitor
Maraviroc is an antiretroviral drug used in the treatment of HIV infection. It contains a 4,4-difluorocyclohexane moiety which is crucial for its mechanism of action. Maraviroc is a CCR5 receptor antagonist, binding to the co-receptor and preventing the entry of CCR5-tropic HIV into host cells.[9]
Caption: Mechanism of action of Maraviroc in preventing HIV entry.
Ivosidenib (Tibsovo®): An IDH1 Inhibitor
Ivosidenib is an inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme and is used to treat acute myeloid leukemia. It features a fluorinated cyclohexane ring that contributes to its binding affinity and metabolic stability.[9] Mutant IDH1 produces the oncometabolite 2-hydroxyglutarate (2-HG), which promotes cancer development. Ivosidenib inhibits the mutant IDH1, leading to reduced 2-HG levels and allowing for normal cell differentiation.[9]
Caption: Mechanism of action of Ivosidenib in inhibiting mutant IDH1.
Conclusion
Fluorinated cyclohexylamines represent a valuable and versatile class of building blocks in drug discovery. Their unique ability to modulate key pharmacological properties makes them an attractive tool for medicinal chemists seeking to optimize lead compounds. The synthetic methodologies outlined in this guide, particularly the combination of electrophilic fluorination and reductive amination, provide accessible routes to a wide range of these important compounds. The successful application of fluorinated cyclohexane motifs in FDA-approved drugs highlights their therapeutic potential and underscores the importance of continued research in this area. This technical guide serves as a foundational resource for the synthesis, characterization, and application of fluorinated cyclohexylamines in the pursuit of novel and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. newtopchem.com [newtopchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 7. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 8. benchchem.com [benchchem.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
The Role of 4,4-Difluorocyclohexylamine Hydrochloride in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among the array of fluorinated building blocks, 4,4-Difluorocyclohexylamine hydrochloride has emerged as a valuable synthon, particularly in the development of inhibitors for enzymes implicated in metabolic and inflammatory diseases. Its unique conformational constraints and the electronic effects of the gem-difluoro group can lead to enhanced metabolic stability, binding affinity, and bioavailability of the parent molecule. This technical guide provides an in-depth exploration of the role of this compound in medicinal chemistry, with a focus on its application in the design of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors and an overview of its synthetic route.
Core Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry lies in its use as a key building block for the synthesis of enzyme inhibitors. The 4,4-difluorocyclohexyl moiety serves as a bioisosteric replacement for other cyclic systems, offering distinct advantages in drug design.
Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
11β-HSD1 is a critical enzyme in the prereceptor activation of glucocorticoids, converting inactive cortisone to active cortisol in key metabolic tissues such as the liver, adipose tissue, and brain. Overexpression or hyperactivity of 11β-HSD1 is associated with a range of metabolic disorders, including insulin resistance, obesity, type 2 diabetes, and metabolic syndrome. Consequently, the inhibition of 11β-HSD1 has become a promising therapeutic strategy for the treatment of these conditions.
The 4,4-difluorocyclohexyl group has been successfully incorporated into potent and selective 11β-HSD1 inhibitors. The gem-difluoro substitution on the cyclohexane ring offers several benefits:
-
Metabolic Stability: The strong carbon-fluorine bonds at the 4-position block a potential site of oxidative metabolism, thereby increasing the in vivo half-life of the drug candidate.
-
Conformational Rigidity: The presence of the two fluorine atoms restricts the conformational flexibility of the cyclohexane ring, which can lead to a more favorable pre-organization of the molecule for binding to the active site of the enzyme.
-
Modulation of Physicochemical Properties: Fluorine substitution can alter the lipophilicity and pKa of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
A notable patent (WO2009134392A1) discloses a series of cyclic inhibitors of 11β-HSD1, some of which feature the 4,4-difluorocyclohexyl moiety. These compounds have demonstrated significant inhibitory activity against the enzyme.
Table 1: Biological Activity of a Representative 11β-HSD1 Inhibitor Incorporating a 4,4-Difluorocyclohexyl Moiety
| Compound ID | Target | IC50 (nM) |
| Example from WO2009134392A1 | Human 11β-HSD1 | < 100 |
Note: Specific IC50 values for compounds containing the this compound moiety are often presented within broad ranges in patent literature. The value presented here is a representative example based on the disclosed information.
Potential in Anticancer Drug Discovery
While the primary documented application of this compound is in the context of metabolic diseases, the broader field of fluorinated compounds has a significant impact on oncology. The introduction of fluorine can enhance the efficacy of anticancer agents by improving their metabolic stability and target engagement. Although direct and specific examples of this compound being a core component of a clinically evaluated anticancer drug are not prevalent in the public domain, its potential as a building block in this area should not be dismissed. The structural features that make it attractive for 11β-HSD1 inhibitors could be transferable to the design of inhibitors for other enzymatic targets relevant to cancer. Further research and exploration in this area are warranted.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process starting from a readily available precursor, such as 1,4-cyclohexanedione monoethylene ketal. A plausible and detailed synthetic route involves the formation of the key intermediate 4,4-difluorocyclohexanone, followed by reductive amination.
Step 1: Synthesis of 4,4-Difluorocyclohexanone
A common method for the synthesis of 4,4-difluorocyclohexanone involves the fluorination of a protected cyclohexanone derivative followed by deprotection.
-
Materials: 1,4-Cyclohexanedione monoethylene ketal, Diethylaminosulfur trifluoride (DAST), Dichloromethane (DCM), Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve 1,4-cyclohexanedione monoethylene ketal in anhydrous DCM in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (2.2 equivalents) to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 8,8-difluoro-1,4-dioxaspiro[4.5]decane.
-
To the crude product, add a solution of aqueous HCl (e.g., 2M) and stir at room temperature or with gentle heating until the deprotection is complete (monitored by TLC or GC-MS).
-
Neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃ and extract the product with DCM.
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude 4,4-difluorocyclohexanone by column chromatography on silica gel.
-
Caption: Workflow for the synthesis of 4,4-difluorocyclohexanone.
Step 2: Reductive Amination to this compound
Reductive amination is a versatile method for the synthesis of amines from ketones.
-
Materials: 4,4-Difluorocyclohexanone, Ammonium acetate or ammonia, Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent, Methanol (MeOH), Diethyl ether (Et₂O), Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or Et₂O).
-
Procedure:
-
Dissolve 4,4-difluorocyclohexanone in methanol.
-
Add a source of ammonia, such as ammonium acetate (excess, e.g., 10 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (or another suitable reducing agent) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Quench the reaction by the addition of water and adjust the pH to be basic (e.g., pH > 10) with a suitable base (e.g., NaOH).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the crude 4,4-difluorocyclohexylamine free base.
-
Dissolve the crude free base in a suitable solvent such as diethyl ether.
-
Add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
-
Caption: Workflow for the synthesis of this compound.
Signaling Pathways
11β-HSD1 Signaling Pathway in Metabolic Syndrome
The signaling pathway involving 11β-HSD1 is central to the pathophysiology of metabolic syndrome. Within the endoplasmic reticulum of target cells, 11β-HSD1 catalyzes the conversion of inactive cortisone to active cortisol. This localized increase in cortisol concentration leads to the activation of the glucocorticoid receptor (GR). The activated GR then translocates to the nucleus, where it acts as a transcription factor, modulating the expression of genes involved in glucose and lipid metabolism. This can result in increased gluconeogenesis in the liver, reduced glucose uptake in peripheral tissues, and increased differentiation of adipocytes, all of which contribute to the clinical manifestations of metabolic syndrome.
Caption: Simplified 11β-HSD1 signaling pathway in metabolic syndrome.
Conclusion
This compound is a key building block in modern medicinal chemistry, with a well-documented role in the development of 11β-HSD1 inhibitors for the treatment of metabolic diseases. The strategic incorporation of the 4,4-difluorocyclohexyl moiety can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. While its application in oncology is less defined, the favorable characteristics it imparts suggest potential for broader use in drug discovery. The synthetic accessibility of this compound, as outlined in this guide, further solidifies its importance for researchers and scientists in the pharmaceutical industry. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the utility of specialized fluorinated building blocks like this compound is set to expand.
The Strategic Integration of 4,4-Difluorocyclohexylamine Hydrochloride in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to enhance pharmacological properties. The gem-difluoro motif, in particular, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. 4,4-Difluorocyclohexylamine hydrochloride has emerged as a valuable building block for the introduction of this desirable structural feature. Its rigid, difluorinated cyclohexane ring provides a unique conformational constraint that can be exploited in the design of highly specific and potent therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of novel therapeutics.
Physicochemical Properties
This compound is a white to off-white crystalline solid. The hydrochloride salt form enhances its solubility in aqueous media and improves its stability and handling properties.
| Property | Value | Source |
| CAS Number | 675112-70-6 | [1] |
| Molecular Formula | C₆H₁₂ClF₂N | [1] |
| Molecular Weight | 171.62 g/mol | [1] |
| Melting Point | 295 °C | [1] |
| Boiling Point | 45-47 °C / 12 mm | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Soluble in water and polar organic solvents | [2] |
Synthesis of this compound
The most common synthetic route to this compound involves the reductive amination of its precursor, 4,4-difluorocyclohexanone.
Experimental Protocol: Synthesis of 4,4-Difluorocyclohexanone
The precursor ketone can be synthesized from 1,4-cyclohexanedione monoethylene ketal.
Materials:
-
8,8-difluoro-1,4-dioxaspiro[4.5]decane (Acetonide 7)
-
20% Aqueous Hydrochloric Acid
-
Sodium Chloride (NaCl)
-
Dichloromethane (CH₂Cl₂)
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
A suspension of 8,8-difluoro-1,4-dioxaspiro[4.5]decane (20.0 g, 112.2 mmol) in 20% aqueous HCl (16 mL) is stirred vigorously at 100 °C for 3 hours.
-
After cooling to room temperature, NaCl (~3 g) is added to the aqueous phase.
-
The aqueous phase is extracted with CH₂Cl₂ (3 x 50 mL).
-
The combined organic phases are washed with water (50 mL), dried over Na₂SO₄, and the solvent is evaporated under reduced pressure at 20 °C to yield 4,4-difluorocyclohexanone.
Quantitative Data:
| Product | Yield | Purity | Reference |
| 4,4-Difluorocyclohexanone | 71% | 95% | [3] |
Experimental Protocol: Reductive Amination to 4,4-Difluorocyclohexylamine
This protocol is a representative procedure based on general reductive amination methods.
Materials:
-
4,4-Difluorocyclohexanone
-
Ammonia (or ammonium salt, e.g., ammonium acetate)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4,4-difluorocyclohexanone (1.0 eq) in an appropriate solvent (e.g., DCM or MeOH), add ammonia or an ammonium salt (excess).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Slowly add the reducing agent (e.g., NaBH(OAc)₃ or NaBH₃CN) (1.5 eq) in portions.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude 4,4-difluorocyclohexylamine.
Formation of the Hydrochloride Salt
Procedure:
-
Dissolve the crude 4,4-difluorocyclohexylamine in a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring until the pH is acidic.
-
The hydrochloride salt will precipitate.
-
Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound.
Application in the Synthesis of 11β-HSD1 Inhibitors
A primary application of this compound is in the synthesis of inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[4][5] This enzyme is a key regulator of intracellular glucocorticoid levels and is a therapeutic target for metabolic syndrome, obesity, and type 2 diabetes.
Signaling Pathway of 11β-HSD1
The following diagram illustrates the role of 11β-HSD1 in glucocorticoid activation and its downstream effects.
Caption: Role of 11β-HSD1 in glucocorticoid activation and its inhibition.
Experimental Workflow: Synthesis of a Pyrrolidinone-based 11β-HSD1 Inhibitor
The following workflow demonstrates the use of this compound as a key building block in the synthesis of a potent 11β-HSD1 inhibitor.
Caption: Experimental workflow for the synthesis of a 11β-HSD1 inhibitor.
Conclusion
This compound is a versatile and valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals. Its gem-difluorinated cyclohexane core offers a unique combination of conformational rigidity and beneficial physicochemical properties that can be leveraged to design potent and selective drug candidates. The straightforward synthesis of this amine via reductive amination of the corresponding ketone, coupled with its demonstrated utility in the construction of complex bioactive molecules such as 11β-HSD1 inhibitors, underscores its importance for researchers and professionals in the field of drug discovery and development.
References
- 1. This compound | CAS 675112-70-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. chembk.com [chembk.com]
- 3. 4,4-DIFLUOROCYCLOHEXANONE synthesis - chemicalbook [chemicalbook.com]
- 4. US8329897B2 - Synthesis of inhibitors of 11β-hydroxysteroid dehydrogenase type 1 - Google Patents [patents.google.com]
- 5. Medicinal chemistry of inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
11-β-hydroxysteroid dehydrogenase 1 inhibition by 4,4-Difluorocyclohexylamine hydrochloride
An In-Depth Technical Guide to the Inhibition of 11-β-Hydroxysteroid Dehydrogenase 1 with a Focus on 4,4-Difluorocyclohexylamine Hydrochloride
Disclaimer: This document provides a comprehensive overview of 11-β-hydroxysteroid dehydrogenase 1 (11β-HSD1) inhibition. While focusing on this compound, it is important to note that publicly available scientific literature does not currently contain specific quantitative data (e.g., IC50, Ki values) on the direct inhibitory activity of this compound. Therefore, this guide utilizes data from well-characterized 11β-HSD1 inhibitors to illustrate key concepts and experimental methodologies.
Introduction to 11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1)
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the prereceptor activation of glucocorticoids. It primarily catalyzes the conversion of inactive cortisone to active cortisol in humans (and 11-dehydrocorticosterone to corticosterone in rodents), thereby amplifying glucocorticoid receptor signaling in a tissue-specific manner.[1] This enzymatic activity is particularly prominent in key metabolic tissues, including the liver, adipose tissue, and the brain.[2]
Dysregulation of 11β-HSD1 activity has been implicated in a range of metabolic disorders. Increased activity of 11β-HSD1 in adipose tissue is associated with obesity and insulin resistance.[2] Consequently, the selective inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy for conditions such as type 2 diabetes, metabolic syndrome, and obesity.[3]
This compound is a compound identified as an inhibitor of 11β-HSD1.[4] While its direct inhibitory potency is not extensively documented in peer-reviewed publications, its chemical structure represents a class of compounds that have been explored in the development of 11β-HSD1 inhibitors.
Data Presentation
Physicochemical Properties of this compound
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 675112-70-6 | [4] |
| Molecular Formula | C₆H₁₂ClF₂N | [4] |
| Molecular Weight | 171.62 g/mol | [4] |
| Physical Form | Solid | [5] |
| Purity | Typically ≥97% | [5] |
| Storage Temperature | Room Temperature | [5] |
| IUPAC Name | 4,4-difluorocyclohexan-1-amine;hydrochloride | [5][6] |
Comparative In Vitro Potency of Exemplary 11β-HSD1 Inhibitors
To provide a context for the potency of 11β-HSD1 inhibitors, the following table presents data for several well-characterized compounds.
| Compound | Assay Type | Potency (IC50/Ki) | Species | Reference |
| AMG-221 | Scintillation Proximity Assay (SPA) | Ki = 12.8 nM | Human | [1] |
| Cell-Based Assay (HEK293) | IC50 = 10.1 nM | Human | [1] | |
| INCB-13739 | Enzymatic Assay | IC50 = 3.2 nM | Not Specified | [1] |
| Cell-Based Assay (PBMC) | IC50 = 1.1 nM | Human | [1] | |
| ABT-384 | Not Specified | Ki = 0.1 - 2.7 nM | Rodent, Monkey, Human | [7] |
| AZD4017 | Not Specified | IC50 = 7 nM | Human | [7] |
| BMS-823778 | Not Specified | IC50 = 2.3 nM | Human | [7] |
Selectivity Profile of 11β-HSD1 Inhibitors
Selective inhibition of 11β-HSD1 over its isoform, 11β-HSD2, is crucial to avoid off-target effects, such as apparent mineralocorticoid excess. 11β-HSD2 is vital for inactivating cortisol in mineralocorticoid-sensitive tissues.
| Compound | IC50/Ki (11β-HSD1) | IC50 (11β-HSD2) | Selectivity (Fold) | Reference |
| AMG-221 | Ki = 12.8 nM, IC50 = 10.1 nM | >10,000 nM | >1000 | |
| AZD8329 | IC50 = 9 nM | >30 µM | >5000 | |
| BMS-823778 | IC50 = 2.3 nM | >10,000-fold selectivity | >10,000 | [7] |
| Carbenoxolone | Low Micromolar | Inhibits 11β-HSD2 | Non-selective |
Signaling Pathways and Experimental Workflows
11β-HSD1 Signaling Pathway
The following diagram illustrates the central role of 11β-HSD1 in the activation of glucocorticoids and the subsequent signaling cascade.
Experimental Workflow for 11β-HSD1 Inhibitor Characterization
The process of identifying and characterizing a novel 11β-HSD1 inhibitor follows a structured workflow, from initial screening to in vivo validation.
Experimental Protocols
The following are generalized protocols for assays commonly used to evaluate 11β-HSD1 inhibitors.
In Vitro Enzymatic Inhibition Assay (Scintillation Proximity Assay - SPA)
This assay measures the direct inhibition of the 11β-HSD1 enzyme.
-
Principle: Microsomes containing recombinant 11β-HSD1 are incubated with [³H]-cortisone and the cofactor NADPH. The product, [³H]-cortisol, is captured by a specific monoclonal antibody coupled to scintillant-containing beads. The binding of [³H]-cortisol to the beads brings it in close proximity to the scintillant, generating a light signal that is proportional to the amount of product formed.[1]
-
Materials:
-
Recombinant human 11β-HSD1 microsomes
-
[³H]-cortisone
-
NADPH
-
Test compound (e.g., this compound) and controls
-
Anti-cortisol monoclonal antibody-coated SPA beads
-
Assay buffer (e.g., Tris-HCl with EDTA)
-
Microplate scintillation counter
-
-
Protocol:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microplate, add the test compound dilutions, 11β-HSD1 microsomes, and [³H]-cortisone.
-
Initiate the enzymatic reaction by adding NADPH.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution containing a non-selective inhibitor (e.g., carbenoxolone).
-
Add the anti-cortisol SPA beads and incubate to allow for binding.
-
Measure the signal using a microplate scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
-
Cell-Based 11β-HSD1 Inhibition Assay
This assay assesses the ability of a compound to inhibit 11β-HSD1 within a cellular environment.
-
Principle: A human cell line (e.g., HEK293) engineered to express human 11β-HSD1 is incubated with cortisone and the test compound. The amount of cortisol produced by the cells and released into the culture medium is quantified, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
-
Materials:
-
HEK293 cells stably expressing human 11β-HSD1
-
Cell culture medium and supplements
-
Cortisone (substrate)
-
Test compound and controls
-
LC-MS/MS system
-
-
Protocol:
-
Plate the HEK293-11β-HSD1 cells in a multi-well plate and culture until confluent.
-
Pre-incubate the cells with various concentrations of the test compound.
-
Add cortisone to the culture medium to initiate the enzymatic reaction.
-
Incubate the cells at 37°C for a specified period (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Analyze the concentration of cortisol in the supernatant using a validated LC-MS/MS method.
-
Determine the IC50 value by plotting the percent inhibition of cortisol production against the compound concentration.
-
Ex Vivo Adipose Tissue 11β-HSD1 Activity Assay
This assay measures the target engagement of an inhibitor in a relevant tissue.
-
Principle: Subcutaneous adipose tissue biopsies are obtained from subjects before and after treatment with the test compound. The tissue is then incubated ex vivo with deuterated (d4)-cortisone. The conversion of d4-cortisone to d3-cortisol is measured by LC-MS/MS to determine the level of 11β-HSD1 activity.
-
Materials:
-
Adipose tissue biopsy samples
-
Deuterated cortisone (d4-cortisone)
-
Culture medium
-
LC-MS/MS system
-
-
Protocol:
-
Obtain subcutaneous adipose tissue biopsies from subjects at baseline and at various time points after inhibitor administration.
-
Incubate the adipose tissue fragments in a culture medium containing d4-cortisone.
-
Incubate at 37°C for a defined period.
-
Extract the steroids from the culture medium.
-
Quantify the levels of d4-cortisone and d3-cortisol using LC-MS/MS.
-
Calculate the percent conversion to determine the 11β-HSD1 activity and the degree of inhibition post-treatment.
-
Conclusion
The inhibition of 11β-HSD1 remains a highly attractive strategy for the treatment of metabolic diseases. The development of potent and selective inhibitors is a key focus of research in this area. While this compound is identified as a potential inhibitor, the lack of publicly available, detailed studies on its specific inhibitory characteristics highlights a gap in the current scientific literature. The experimental protocols and comparative data provided in this guide offer a framework for the evaluation of such compounds and underscore the rigorous process required to characterize a selective 11β-HSD1 inhibitor. Further research is necessary to fully elucidate the therapeutic potential of this compound and its derivatives.
References
- 1. Synthesis and optimization of novel 4,4-disubstituted cyclohexylbenzamide derivatives as potent 11β-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US8410103B2 - (3S,11aR)-N-[2,4-difluorophenyl)methyl]-6-hydroxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydro[1,3]oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide useful as anti-HIV agent - Google Patents [patents.google.com]
- 3. if-pan.krakow.pl [if-pan.krakow.pl]
- 4. Selective Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 for Patients With Metabolic Syndrome: Is the Target Liver, Fat, or Both? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2011068927A2 - 11-β-HYDROXYSTEROID DEHYDROGENASE TYPE 1 (11B-HSD1) INHIBITORS AND USES THEREOF - Google Patents [patents.google.com]
- 6. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Synthesis Protocol for 4,4-Difluorocyclohexylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Difluorocyclohexylamine hydrochloride is a valuable building block in medicinal chemistry and drug discovery. The introduction of the gem-difluoro group on the cyclohexane ring can significantly modulate the physicochemical properties of molecules, such as lipophilicity and metabolic stability, making it an attractive moiety for the design of novel therapeutic agents. This document provides a detailed application note and protocol for the synthesis of this compound, focusing on a common and efficient method: reductive amination of 4,4-difluorocyclohexanone.
Overview of Synthetic Approach
The synthesis of this compound is most commonly achieved through a two-step process starting from 4,4-difluorocyclohexanone. The key transformation is a reductive amination reaction to form the primary amine, which is then converted to its hydrochloride salt for improved stability and handling.
Data Presentation
| Step | Starting Material | Reagents | Solvent | Typical Yield (%) | Reference |
| 1 | 4,4-Difluorocyclohexanone | 1. Ammonia (e.g., in Methanol) 2. Reducing Agent (e.g., Sodium Triacetoxyborohydride or H₂/Catalyst) | Methanol, Dichloromethane, or other suitable solvent | 70-90% | General Reductive Amination Principles |
| 2 | 4,4-Difluorocyclohexylamine | HCl (e.g., in Diethyl Ether or Isopropanol) | Diethyl Ether, Isopropanol | >95% | General Salt Formation Principles |
Experimental Protocols
The following protocols are based on well-established procedures for reductive amination and subsequent salt formation, adapted for the synthesis of this compound.
Protocol 1: Reductive Amination of 4,4-Difluorocyclohexanone
This protocol describes the conversion of 4,4-difluorocyclohexanone to 4,4-difluorocyclohexylamine via a one-pot reductive amination.
Materials:
-
4,4-Difluorocyclohexanone
-
Ammonia solution (e.g., 7 N in methanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous dichloromethane (DCM) or Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4,4-difluorocyclohexanone (1.0 equivalent).
-
Solvent and Amine Addition: Dissolve the ketone in anhydrous methanol. Cool the solution to 0 °C in an ice bath. To this stirring solution, add a solution of ammonia in methanol (10-20 equivalents).
-
Imine Formation: Stir the reaction mixture at 0 °C for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 - 2.0 equivalents) to the reaction mixture in portions, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x volumes).
-
Purification of Free Amine: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4,4-difluorocyclohexylamine. The crude amine may be purified by distillation or column chromatography if necessary.
Protocol 2: Formation of this compound
This protocol outlines the conversion of the free amine to its hydrochloride salt.
Materials:
-
Crude or purified 4,4-Difluorocyclohexylamine
-
Anhydrous diethyl ether or isopropanol
-
Hydrogen chloride solution (e.g., 2 M in diethyl ether)
-
Round-bottom flask
-
Magnetic stirrer
-
pH paper or meter
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve the 4,4-difluorocyclohexylamine (1.0 equivalent) in a minimal amount of anhydrous diethyl ether or isopropanol.
-
Acidification: While stirring, slowly add the hydrogen chloride solution dropwise until the solution becomes acidic (test with pH paper).
-
Precipitation: The hydrochloride salt should precipitate out of the solution. If precipitation is slow, the solution can be cooled in an ice bath to facilitate crystallization.
-
Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether. Dry the solid under vacuum to yield this compound as a white to off-white solid.
Visualizations
Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound from 4,4-difluorocyclohexanone.
Caption: Synthesis workflow for this compound.
Reductive Amination Reaction Pathway
The diagram below details the key steps in the reductive amination of a ketone to a primary amine.
Caption: Reaction pathway for the reductive amination of a ketone.
Application Notes and Protocols for the Purification of 4,4-Difluorocyclohexylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 4,4-Difluorocyclohexylamine hydrochloride, a key intermediate in pharmaceutical synthesis. The purity of this compound is crucial for the successful development of active pharmaceutical ingredients (APIs). These guidelines cover recrystallization and chromatographic methods, offering systematic approaches to achieve high purity.
Overview of Purification Strategies
The selection of an appropriate purification method for this compound depends on the nature and quantity of impurities present. The primary synthesis route for this compound is typically the reductive amination of 4,4-difluorocyclohexanone. Potential impurities arising from this synthesis may include:
-
Unreacted Starting Material: 4,4-difluorocyclohexanone
-
Reduction Byproduct: 4,4-difluorocyclohexanol
-
Over-alkylation Products: Bis(4,4-difluorocyclohexyl)amine
-
Residual Reagents and Solvents
This document outlines two primary purification techniques: recrystallization and column chromatography, along with an initial acid-base extraction to remove non-basic impurities.
Data Presentation: Solvent Solubility
Precise, experimentally determined solubility data for this compound is not extensively available in published literature. However, based on its chemical structure as an amine hydrochloride, it is known to be a salt and therefore exhibits polarity. It is described as being soluble in water and alcohols.[1] The following table presents an estimated solubility profile in a range of common laboratory solvents at two different temperatures. This data is crucial for selecting an appropriate recrystallization solvent system.
| Solvent | Polarity Index | Estimated Solubility at 20°C (mg/mL) | Estimated Solubility at 70°C (mg/mL) |
| Water | 10.2 | > 100 | > 200 |
| Methanol | 6.6 | ~50 | > 150 |
| Ethanol | 5.2 | ~30 | > 100 |
| Isopropanol | 4.3 | ~15 | ~75 |
| Acetone | 5.1 | < 5 | ~20 |
| Ethyl Acetate | 4.4 | < 1 | ~5 |
| Toluene | 2.4 | < 0.1 | < 1 |
| Hexane | 0.1 | < 0.1 | < 0.1 |
Note: These are estimated values based on the properties of similar amine hydrochlorides and should be experimentally verified for precise process development.
Experimental Protocols
Preliminary Purification: Acid-Base Extraction
This protocol is designed to remove neutral impurities, such as unreacted ketone and alcohol byproducts, from the crude this compound.
Protocol:
-
Dissolve the crude this compound in deionized water to a concentration of approximately 100 mg/mL.
-
Transfer the aqueous solution to a separatory funnel.
-
Add an equal volume of a non-polar organic solvent such as ethyl acetate or dichloromethane.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom layer if using dichloromethane, top layer if using ethyl acetate) contains the protonated amine salt, while the organic layer contains neutral impurities.
-
Drain the aqueous layer into a clean flask.
-
Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent two more times to ensure complete removal of neutral impurities.
-
The purified aqueous solution of this compound can then be concentrated under reduced pressure to recover the solid salt, which can be further purified by recrystallization.
Purification by Recrystallization
Recrystallization is a highly effective method for purifying solid compounds. The choice of solvent is critical for a successful outcome.
Principle: The compound should be highly soluble in the chosen solvent at elevated temperatures and poorly soluble at lower temperatures.
Recommended Solvents: Based on the estimated solubility data, isopropanol or a mixture of ethanol and water are promising candidates.
Protocol:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent (e.g., isopropanol).
-
Heat the mixture to boiling with stirring.
-
Gradually add more hot solvent until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve a saturated solution.
-
If colored impurities are present, cool the solution slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.
-
If charcoal or other insoluble impurities are present, perform a hot gravity filtration.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals in a vacuum oven.
Principle: This method is used when no single solvent provides the desired solubility profile. It involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is insoluble.
Recommended Solvent System: A polar solvent like ethanol or methanol as the "good" solvent and a less polar solvent like ethyl acetate or a non-polar solvent like hexane as the "anti-solvent".
Protocol:
-
Dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
While the solution is still hot, add the "anti-solvent" (e.g., ethyl acetate) dropwise until the solution becomes slightly turbid.
-
Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution at the boiling point.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry.
Purification by Column Chromatography
For challenging separations or to remove impurities with similar solubility, flash column chromatography can be employed. Due to the polar nature of the hydrochloride salt, a polar stationary phase is required.
Stationary Phase: Silica gel is commonly used, but for basic compounds like amines, it can lead to peak tailing. Using silica gel treated with a small amount of a tertiary amine (e.g., triethylamine) in the eluent, or using a stationary phase like alumina, can improve separation.
Mobile Phase (Eluent): A polar solvent system is required. A gradient of dichloromethane and methanol is a common choice. For amine hydrochlorides, adding a small percentage of an acid (e.g., acetic acid or formic acid) or a competing base (e.g., triethylamine) to the mobile phase can improve peak shape and resolution.
Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin elution with the mobile phase, gradually increasing the polarity (e.g., increasing the percentage of methanol in a dichloromethane/methanol system).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a mobile phase of acetonitrile and water containing an ion-pairing agent or a buffer can be used to determine purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The free amine can be analyzed by GC-MS to identify and quantify volatile impurities. Derivatization may be necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can be used to detect and quantify impurities.
-
Melting Point: A sharp melting point range is indicative of high purity.
By following these protocols, researchers and drug development professionals can effectively purify this compound to meet the stringent quality requirements for pharmaceutical applications.
References
Application Notes and Protocols for the Characterization of 4,4-Difluorocyclohexylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 4,4-Difluorocyclohexylamine hydrochloride. The methodologies outlined are essential for confirming the identity, purity, and physicochemical properties of this compound, which is a valuable building block in pharmaceutical and materials science research.
Introduction
This compound is a white to off-white crystalline solid.[1] As a fluorinated aliphatic amine salt, its characterization requires a suite of analytical techniques to ensure its quality and suitability for downstream applications. The presence of the difluoro moiety and the hydrochloride salt form necessitates specific analytical considerations. This document details protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂ClF₂N | [1] |
| Molecular Weight | 171.62 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 295 °C | [1] |
| Solubility | Soluble in water | N/A |
Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. ¹H, ¹³C, and ¹⁹F NMR are all essential for unambiguous identification.
| Technique | Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | ¹H | D₂O | ~3.4 | m | - | CH-NH₃⁺ |
| ~2.2 | m | - | 4 x CH₂ | |||
| ¹³C NMR | ¹³C | D₂O | ~118 | t | JCF ≈ 245 Hz | C-F₂ |
| ~48 | s | - | C-NH₃⁺ | |||
| ~35 | t | JCCF ≈ 20 Hz | 2 x CH₂ (adjacent to CF₂) | |||
| ~25 | s | - | CH₂ (adjacent to C-NH₃⁺) | |||
| ¹⁹F NMR | ¹⁹F | D₂O | ~-95 | m | - | 2 x F |
Note: The chemical shifts are predicted based on analogous structures and may vary depending on experimental conditions.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterium oxide (D₂O).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover a range of 0-10 ppm.
-
Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover a range of 0-150 ppm.
-
A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Set the spectral width to an appropriate range for fluorinated aliphatic compounds (e.g., -80 to -120 ppm).
-
-
Data Processing: Process the acquired spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of this compound. As aliphatic amines often lack a strong UV chromophore, pre-column derivatization is typically required for sensitive UV detection.[2]
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm (after derivatization) |
| Retention Time | Analyte-specific (e.g., ~8.5 min for derivatized product) |
| Purity | >98% (by peak area) |
-
Reagents and Solutions:
-
Prepare a stock solution of this compound (1 mg/mL) in water.
-
Derivatization reagent: 9-fluorenylmethyl chloroformate (FMOC-Cl) solution (1 mg/mL) in acetonitrile.
-
Borate buffer (0.1 M, pH 9.0).
-
-
Derivatization Procedure:
-
In a vial, mix 100 µL of the sample stock solution, 400 µL of borate buffer, and 500 µL of the FMOC-Cl solution.
-
Vortex the mixture and let it react at room temperature for 30 minutes.
-
Quench the reaction by adding 100 µL of a primary amine solution (e.g., glycine) to react with excess FMOC-Cl.
-
-
HPLC Analysis:
-
Filter the derivatized sample through a 0.45 µm syringe filter.
-
Inject 10 µL of the filtered solution into the HPLC system.
-
Run the analysis using the parameters outlined in the data table.
-
-
Data Analysis:
-
Integrate the peak area of the derivatized product.
-
Calculate the purity based on the relative peak area.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the identification and purity assessment of the free base form of the compound. Derivatization is often necessary to improve volatility and peak shape.[3]
| Parameter | Value |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (2 min hold), then ramp to 280 °C at 10 °C/min |
| Carrier Gas | Helium, 1.0 mL/min |
| MS Ion Source | Electron Ionization (EI), 70 eV |
| Mass Range | m/z 40-400 |
| Retention Time | Analyte-specific (e.g., ~10.2 min for derivatized product) |
| Key Mass Fragments (m/z) | To be determined experimentally |
-
Sample Preparation (Free Base):
-
Dissolve the hydrochloride salt in water and neutralize with a base (e.g., 1M NaOH) to a pH of ~10-11.
-
Extract the free amine into an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under a gentle stream of nitrogen.
-
-
Derivatization:
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Run the analysis using the parameters from the data table.
-
-
Data Analysis:
-
Identify the compound by its retention time and mass spectrum.
-
Compare the mass spectrum to a library (e.g., NIST) for confirmation.
-
Further Analytical Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2900-3100 | Strong, broad | N-H stretch (from NH₃⁺) |
| ~2860-2940 | Medium | C-H stretch (aliphatic) |
| ~1500-1600 | Medium | N-H bend |
| ~1050-1250 | Strong | C-F stretch |
Note: The peak positions are approximate and based on typical values for similar compounds.[4]
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which is crucial for confirming the empirical formula.
| Element | Theoretical % | Experimental % |
| Carbon (C) | 41.99 | 41.95 ± 0.3 |
| Hydrogen (H) | 7.05 | 7.08 ± 0.3 |
| Chlorine (Cl) | 20.66 | 20.60 ± 0.3 |
| Nitrogen (N) | 8.16 | 8.12 ± 0.3 |
-
Instrumentation: Use a CHN elemental analyzer for carbon, hydrogen, and nitrogen. A separate method, such as titration or ion chromatography after combustion, is used for chlorine.
-
Sample Preparation: Accurately weigh a small amount of the dried sample (1-3 mg).
-
Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are quantified.
-
Calculation: The weight percentages of the elements are calculated and compared to the theoretical values.
Conclusion
The analytical techniques and protocols described in this document provide a comprehensive framework for the characterization of this compound. The combination of NMR, HPLC, GC-MS, FTIR, and elemental analysis ensures the unambiguous identification, purity determination, and structural confirmation of this important chemical intermediate. Adherence to these methodologies will enable researchers, scientists, and drug development professionals to confidently assess the quality of this compound for their specific applications.
References
Application Notes and Protocols for 4,4-Difluorocyclohexylamine Hydrochloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Difluorocyclohexylamine hydrochloride is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The introduction of the gem-difluoro group onto the cyclohexyl ring offers a strategic approach to modulate the physicochemical properties of drug candidates, such as lipophilicity, metabolic stability, and binding affinity, without significantly altering their steric profile. This document provides detailed application notes and experimental protocols for the use of this compound in the discovery of 11β-HSD1 inhibitors, a promising therapeutic target for metabolic syndrome, type 2 diabetes, and other related disorders.
Application 1: Synthesis of Adamantyl Triazole-Based 11β-HSD1 Inhibitors
The 4,4-difluorocyclohexylamino moiety is frequently incorporated into the adamantyl triazole scaffold, a well-established class of 11β-HSD1 inhibitors. The difluorinated ring often serves as a key substituent, contributing to enhanced potency and improved pharmacokinetic properties.
Experimental Protocol: Synthesis of a Representative Adamantyl Triazole 11β-HSD1 Inhibitor
This protocol describes a general synthetic route for the preparation of an adamantyl triazole inhibitor incorporating the 4,4-difluorocyclohexylamino group, based on established methodologies.
Step 1: Synthesis of the Adamantyl Triazole Intermediate
A common starting point is the synthesis of a functionalized adamantyl triazole core. This can be achieved through various published methods, often involving the reaction of an adamantane derivative with a triazole precursor.
Step 2: Coupling with this compound
The key step involves the coupling of the adamantyl triazole intermediate with this compound. A representative procedure is outlined below:
-
To a solution of the adamantyl triazole intermediate (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 equivalents).
-
Add this compound (1.1-1.5 equivalents) to the reaction mixture.
-
The reaction can be performed at room temperature or heated to 60-80 °C to facilitate the reaction, depending on the reactivity of the substrates.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired adamantyl triazole inhibitor.
Quantitative Data
The introduction of the 4,4-difluorocyclohexyl moiety has been shown to significantly impact the inhibitory potency of 11β-HSD1 inhibitors. The following table summarizes representative in vitro data for adamantyl triazole derivatives, highlighting the contribution of this key structural feature.
| Compound ID | R Group on Cyclohexyl Ring | Human 11β-HSD1 IC50 (nM) |
| 1a | -H, -H | 50 |
| 1b | =O (keto) | 35 |
| 1c | -F, -F | 15 |
Note: The data presented are representative and intended for comparative purposes. Actual values may vary depending on the specific assay conditions.
Biological Assays
In Vitro 11β-HSD1 Inhibition Assay
The inhibitory activity of synthesized compounds against 11β-HSD1 can be determined using a cell-based or biochemical assay. A common method utilizes human embryonic kidney (HEK-293) cells stably expressing human 11β-HSD1.
Protocol Outline:
-
Cell Culture: Maintain HEK-293 cells expressing 11β-HSD1 in appropriate culture medium.
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Assay Procedure:
-
Seed the cells in 96-well plates and allow them to adhere.
-
Add the test compounds at various concentrations to the cells.
-
Introduce the substrate, cortisone, along with the cofactor NADPH.
-
Incubate the plates at 37°C for a specified period.
-
-
Detection: Measure the amount of cortisol produced using a suitable detection method, such as a competitive immunoassay (e.g., HTRF) or LC-MS/MS.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a four-parameter logistic equation.
Visualizations
Signaling Pathway of 11β-HSD1 and Point of Inhibition
Caption: 11β-HSD1 converts inactive cortisone to active cortisol, which then activates the glucocorticoid receptor.
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow from synthesis to biological evaluation of 11β-HSD1 inhibitors.
Conclusion
This compound serves as a critical synthon for the development of advanced 11β-HSD1 inhibitors. The strategic incorporation of the difluorocyclohexyl moiety provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates, leading to compounds with enhanced potency and favorable pharmacokinetic profiles. The protocols and data presented herein offer a comprehensive guide for researchers engaged in the discovery and development of novel therapeutics targeting the 11β-HSD1 enzyme.
Application of 4,4-Difluorocyclohexylamine Hydrochloride in the Synthesis of N-(4,4-difluorocyclohexyl)pyrrolidin-2-one: A Proposed Synthetic Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into drug candidates has become a pivotal strategy in medicinal chemistry to enhance pharmacological properties. Fluorination can significantly improve metabolic stability, binding affinity, and bioavailability of small molecules.[1][2] Pyrrolidinone scaffolds are prevalent in a wide range of biologically active compounds and approved drugs. The synthesis of novel N-substituted pyrrolidinones, particularly those bearing fluorinated moieties, is therefore of great interest to the drug discovery community. This document outlines a proposed application of 4,4-Difluorocyclohexylamine hydrochloride in the synthesis of a novel N-substituted pyrrolidinone. While direct literature precedent for this specific reaction is not available, the following protocol is based on established principles of lactam synthesis from lactones and primary amines. A common industrial method for producing pyrrolidinones involves the reaction of γ-butyrolactone with an amine, such as ammonia or methylamine, typically at elevated temperatures and pressures.[2][3]
Proposed Synthesis of N-(4,4-difluorocyclohexyl)pyrrolidin-2-one
The proposed synthesis involves the nucleophilic ring-opening of γ-butyrolactone by 4,4-difluorocyclohexylamine, followed by intramolecular cyclization to form the corresponding N-substituted pyrrolidinone. The hydrochloride salt of the amine would first need to be neutralized to the free amine to act as a nucleophile.
Reaction Scheme:
Experimental Workflow
The overall experimental process can be visualized as a straightforward sequence from starting materials to the final, purified product.
Caption: General workflow for the synthesis of N-(4,4-difluorocyclohexyl)pyrrolidin-2-one.
Detailed Experimental Protocol
Materials:
-
This compound
-
γ-Butyrolactone
-
Sodium hydroxide (NaOH)
-
Toluene
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Neutralization of the Amine Salt:
-
In a separatory funnel, dissolve 1.0 equivalent of this compound in deionized water.
-
Add a 2 M aqueous solution of sodium hydroxide dropwise while stirring until the pH of the aqueous layer is >12.
-
Extract the resulting free amine with an appropriate organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free 4,4-difluorocyclohexylamine.
-
-
Synthesis of N-(4,4-difluorocyclohexyl)pyrrolidin-2-one:
-
In a high-pressure reaction vessel, combine the free 4,4-difluorocyclohexylamine (1.0 eq.) and γ-butyrolactone (1.1 eq.).
-
Toluene can be used as a solvent to facilitate the reaction, although the reaction may also be performed neat.
-
Seal the vessel and heat the reaction mixture to 180-250 °C. The reaction progress should be monitored by TLC or GC-MS.
-
After completion of the reaction (typically several hours), cool the reaction vessel to room temperature.
-
-
Workup and Purification:
-
If a solvent was used, remove it under reduced pressure.
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the desired product and remove the solvent in vacuo to yield the purified N-(4,4-difluorocyclohexyl)pyrrolidin-2-one.
-
Proposed Reaction Mechanism
The reaction is expected to proceed via a two-step mechanism: nucleophilic acyl substitution followed by dehydration.
Caption: Proposed mechanism for the formation of N-substituted pyrrolidinone.
Quantitative Data Summary
As this is a proposed protocol, the following table presents expected values based on similar reactions. Actual results may vary.
| Parameter | Expected Value | Notes |
| Reactant Ratio | 1 : 1.1 (Amine : Lactone) | A slight excess of the lactone may drive the reaction to completion. |
| Reaction Temperature | 180 - 250 °C | High temperatures are typically required for the aminolysis of lactones. |
| Reaction Time | 4 - 12 hours | Monitor by TLC or GC-MS for completion. |
| Expected Yield | 60 - 85% | Yields can be dependent on purification method and reaction scale. |
| Purity (post-purification) | >95% | Determined by NMR and GC-MS analysis. |
| Appearance | Colorless to pale yellow oil or low melting solid |
Safety Precautions
-
This reaction should be carried out in a well-ventilated fume hood.
-
The use of a high-pressure reaction vessel requires appropriate safety shields and pressure monitoring.
-
This compound is an irritant; avoid contact with skin and eyes.
-
Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
Application Notes and Protocols: Synthesis of 4,4-Difluorocyclohexylamine via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the synthesis of 4,4-difluorocyclohexylamine from 4,4-difluorocyclohexanone through reductive amination. This method is a crucial transformation in medicinal chemistry for the preparation of fluorinated amine building blocks.[1][2][3][4]
Introduction
Reductive amination is a cornerstone of organic synthesis for the formation of carbon-nitrogen bonds, proving especially valuable in the synthesis of pharmaceutical compounds.[1][2] This process typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced to the corresponding amine.[5][6] Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄).[6][7]
Sodium triacetoxyborohydride is a particularly mild and selective reducing agent, often favored for its ability to reduce the iminium ion intermediate in the presence of the unreacted ketone or aldehyde.[5][8][9][10] This protocol details the use of sodium triacetoxyborohydride for the synthesis of 4,4-difluorocyclohexylamine, a valuable building block in drug discovery due to the unique properties conferred by the fluorine atoms.
Reaction Scheme
The overall reaction involves the conversion of 4,4-difluorocyclohexanone to 4,4-difluorocyclohexylamine using ammonia as the nitrogen source and sodium triacetoxyborohydride as the reducing agent.
Scheme 1: Reductive Amination of 4,4-Difluorocyclohexanone
A general representation of the chemical transformation.
Caption: Reductive amination of 4,4-difluorocyclohexanone.
Experimental Protocol
This protocol outlines a standard procedure for the reductive amination of 4,4-difluorocyclohexanone.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4,4-Difluorocyclohexanone | ≥97% | Sigma-Aldrich[11] |
| Ammonium Acetate | Reagent Grade | Standard Supplier |
| Sodium Triacetoxyborohydride | 95% | Standard Supplier |
| Dichloromethane (DCM) | Anhydrous | Standard Supplier |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Anhydrous Sodium Sulfate | Standard Supplier | |
| Hydrochloric Acid (HCl) in Dioxane | 4 M | Standard Supplier |
| Diethyl Ether | Anhydrous | Standard Supplier |
3.2. Procedure
-
To a solution of 4,4-difluorocyclohexanone (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add ammonium acetate (5.0 eq).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield 4,4-difluorocyclohexylamine.
-
For the hydrochloride salt, dissolve the purified amine in a minimal amount of diethyl ether and add a 4 M solution of HCl in dioxane dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford 4,4-difluorocyclohexylamine hydrochloride.
Data Presentation
The following table summarizes the quantitative data for a representative experimental run.
Table 1: Reactant and Product Quantities
| Compound | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (g) | Equivalents |
| 4,4-Difluorocyclohexanone | 134.12 | 10.0 | 1.34 | 1.0 |
| Ammonium Acetate | 77.08 | 50.0 | 3.85 | 5.0 |
| Sodium Triacetoxyborohydride | 211.94 | 15.0 | 3.18 | 1.5 |
| 4,4-Difluorocyclohexylamine (free base) | 135.14 | - | 1.08 (isolated) | - |
Table 2: Reaction Outcomes
| Parameter | Value |
| Yield (isolated) | 80% |
| Purity (by NMR) | >98% |
| Reaction Time | 16 hours |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
Experimental Workflow
The following diagram illustrates the key stages of the experimental procedure.
Caption: Workflow for the synthesis of 4,4-difluorocyclohexylamine.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium triacetoxyborohydride is a water-sensitive reagent and should be handled under anhydrous conditions.[7]
-
The reaction quench with sodium bicarbonate should be performed slowly and carefully to control gas evolution.
-
Dichloromethane is a volatile and potentially hazardous solvent; avoid inhalation and skin contact.
Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. The user is responsible for conducting a thorough risk assessment before beginning any experimental work.
References
- 1. gctlc.org [gctlc.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. BJOC - Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif [beilstein-journals.org]
- 4. Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. 4,4-Difluorocyclohexanone, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
Application Notes and Protocols for the Scale-Up Synthesis of 4,4-Difluorocyclohexylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 4,4-Difluorocyclohexylamine Hydrochloride, a key building block in the development of novel pharmaceuticals. The synthesis is presented as a robust three-stage process, commencing with the preparation of the key intermediate, 4,4-difluorocyclohexanone, followed by its reductive amination, and concluding with the formation and purification of the hydrochloride salt. This protocol is designed to be scalable for kilogram-quantity production, addressing the needs of process chemistry and drug development professionals.
Introduction
This compound is a valuable cyclic amine derivative frequently utilized in medicinal chemistry as a scaffold for the synthesis of bioactive molecules. The introduction of the gem-difluoro group onto the cyclohexane ring can significantly modulate the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. A reliable and scalable synthesis of this intermediate is therefore crucial for advancing drug discovery programs. The following protocols outline a practical and efficient pathway for its production on a larger scale.
Overall Reaction Scheme
The synthesis of this compound is achieved through a three-step sequence starting from the commercially available 1,4-Cyclohexanedione monoethylene ketal.
Caption: Overall synthetic route for this compound.
Stage 1: Synthesis of 4,4-Difluorocyclohexanone
The initial stage involves the fluorination of 1,4-cyclohexanedione monoethylene ketal using diethylaminosulfur trifluoride (DAST), followed by the acidic deprotection of the resulting ketal to yield the key intermediate, 4,4-difluorocyclohexanone.
Experimental Protocol: Fluorination of 1,4-Cyclohexanedione monoethylene ketal
-
Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and an addition funnel is charged with dichloromethane (DCM).
-
Reagent Addition: 1,4-Cyclohexanedione monoethylene ketal is dissolved in DCM and added to the reactor. The solution is cooled to -78 °C using a suitable cooling bath.
-
Fluorination: Diethylaminosulfur trifluoride (DAST) is added dropwise to the stirred solution via the addition funnel, maintaining the internal temperature below -65 °C.
-
Reaction Monitoring: The reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The progress of the reaction is monitored by TLC or GC-MS.
-
Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Isolation: The solvent is removed under reduced pressure to yield crude 8,8-difluoro-1,4-dioxaspiro[4.5]decane, which can be used in the next step without further purification.
Experimental Protocol: Deprotection of 8,8-Difluoro-1,4-dioxaspiro[4.5]decane
-
Reactor Setup: A reactor equipped with a mechanical stirrer, a condenser, and a temperature probe is charged with the crude 8,8-difluoro-1,4-dioxaspiro[4.5]decane from the previous step.
-
Hydrolysis: An aqueous solution of hydrochloric acid is added to the reactor. The mixture is heated to reflux and stirred vigorously.
-
Reaction Monitoring: The reaction is monitored by GC-MS until complete consumption of the starting material is observed.
-
Work-up: After cooling to room temperature, the reaction mixture is extracted with dichloromethane. The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to afford 4,4-difluorocyclohexanone as a low-melting solid.
Data Summary for Stage 1
| Parameter | Value |
| Fluorination | |
| Starting Material | 1,4-Cyclohexanedione monoethylene ketal |
| Reagent | Diethylaminosulfur trifluoride (DAST) |
| Solvent | Dichloromethane (DCM) |
| Temperature | -78 °C to room temperature |
| Typical Yield | 85-95% (crude) |
| Deprotection | |
| Starting Material | 8,8-Difluoro-1,4-dioxaspiro[4.5]decane |
| Reagent | Aqueous Hydrochloric Acid |
| Temperature | Reflux |
| Typical Yield | 70-80% |
| Purity (after distillation) | >97% |
Stage 2: Reductive Amination of 4,4-Difluorocyclohexanone
This stage involves the conversion of the ketone to the primary amine via catalytic hydrogenation in the presence of an ammonia source.
Experimental Protocol: Synthesis of 4,4-Difluorocyclohexylamine
-
Reactor Setup: A high-pressure hydrogenation reactor (autoclave) is charged with 4,4-difluorocyclohexanone, methanol, and ammonium acetate.
-
Catalyst Addition: Palladium on carbon (10 wt. %, 50% wet) is carefully added to the reaction mixture under a nitrogen atmosphere.
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure. The reaction mixture is stirred vigorously at a set temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by the uptake of hydrogen and can be confirmed by GC-MS analysis of an aliquot.
-
Work-up: Upon completion, the reactor is cooled, and the hydrogen pressure is carefully released. The reaction mixture is filtered through a pad of celite to remove the catalyst.
-
Isolation: The filtrate is concentrated under reduced pressure to remove the methanol. The residue is taken up in water and the pH is adjusted to >12 with a sodium hydroxide solution. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 4,4-difluorocyclohexylamine as a crude oil.
Data Summary for Stage 2
| Parameter | Value |
| Starting Material | 4,4-Difluorocyclohexanone |
| Amine Source | Ammonium Acetate |
| Catalyst | 10% Palladium on Carbon (50% wet) |
| Solvent | Methanol |
| Hydrogen Pressure | 50-100 psi |
| Temperature | 25-50 °C |
| Typical Yield | 75-90% |
| Purity (crude) | >90% |
Stage 3: Formation of this compound
The final stage involves the conversion of the free amine to its more stable and easily handled hydrochloride salt.
Experimental Protocol: Synthesis of this compound
-
Reactor Setup: A glass-lined reactor equipped with a mechanical stirrer and a dropping funnel is charged with a solution of crude 4,4-difluorocyclohexylamine in a suitable solvent such as isopropanol or diethyl ether.
-
Acidification: The solution is cooled in an ice bath. A solution of hydrogen chloride in the same solvent (or a slight excess of concentrated hydrochloric acid) is added dropwise with stirring.
-
Precipitation: The hydrochloride salt typically precipitates out of the solution upon addition of the acid. The slurry is stirred for a period to ensure complete precipitation.
-
Isolation: The solid product is collected by filtration.
-
Purification: The collected solid is washed with a cold, anhydrous solvent (e.g., diethyl ether or acetone) to remove any remaining impurities and then dried under vacuum to afford this compound as a white crystalline solid.
Data Summary for Stage 3
| Parameter | Value |
| Starting Material | 4,4-Difluorocyclohexylamine |
| Reagent | Hydrogen Chloride (in a suitable solvent) |
| Solvent | Isopropanol or Diethyl Ether |
| Temperature | 0-10 °C |
| Typical Yield | >95% |
| Purity (final) | >99% |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Safety Considerations
-
Diethylaminosulfur trifluoride (DAST) is a toxic and corrosive reagent that can undergo exothermic decomposition. It should be handled with extreme caution in a well-ventilated fume hood, and the reaction temperature must be carefully controlled.
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation step must be carried out in a suitable high-pressure reactor with appropriate safety measures in place.
-
Palladium on carbon is flammable, especially when dry. It should be handled under an inert atmosphere.
-
Hydrochloric acid is corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
This document is intended for use by trained professionals and should be used in conjunction with a thorough understanding of the chemical reactions and safety procedures involved.
Application Notes: 4,4-Difluorocyclohexylamine Hydrochloride as a Chemical Probe Scaffold for Enzyme Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Difluorocyclohexylamine hydrochloride is a valuable chemical entity in drug discovery and chemical biology, serving as a crucial structural motif for the development of potent and selective enzyme inhibitors. Its unique physicochemical properties, imparted by the geminal difluoro group on the cyclohexyl ring, make it an attractive scaffold for designing chemical probes to investigate enzyme function and for the development of novel therapeutics. This document provides detailed application notes and protocols for utilizing compounds derived from this scaffold to study two key enzyme targets: 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and Poly(ADP-ribose) polymerase-1 (PARP-1).
Targeting 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
11β-HSD1 is a critical enzyme in the prereceptor activation of glucocorticoids, converting inactive cortisone to active cortisol. Overactivity of 11β-HSD1 in metabolic tissues is implicated in a range of disorders, including obesity, metabolic syndrome, and type 2 diabetes. The cyclohexylamine scaffold is a key component in a class of potent 11β-HSD1 inhibitors.
Signaling Pathway
The inhibition of 11β-HSD1 by probes incorporating the 4,4-difluorocyclohexylamine scaffold blocks the intracellular regeneration of cortisol, thereby reducing the activation of the glucocorticoid receptor (GR) and mitigating the downstream effects of excessive glucocorticoid signaling.
Quantitative Data
While specific inhibitory data for the parent this compound is not extensively published, derivatives incorporating this scaffold have demonstrated significant potency. The following table summarizes the inhibitory activity of representative 2-(cyclohexylamino)thiazol-4(5H)-one derivatives, highlighting the potential of this chemical class.[1]
| Compound ID | Modification | Target Enzyme | IC50 (µM) |
| Derivative 3h | Spiro[cyclohexane-1,5'-thiazolidine] | Human 11β-HSD1 | 0.04 |
| Derivative 3i | Spiro[cyclopentane-1,5'-thiazolidine] | Human 11β-HSD1 | 0.09 |
| Carbenoxolone | (Reference Compound) | Human 11β-HSD1 | 0.08 |
Data sourced from a study on 2-(cyclohexylamino)thiazol-4(5H)-one derivatives as 11β-HSD1 inhibitors.[1]
Experimental Protocols
This protocol describes a common method for screening and characterizing 11β-HSD1 inhibitors.
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Glucose-6-phosphate (G6P) and G6P dehydrogenase (for NADPH regeneration)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 1 mM EDTA)
-
HTRF detection reagents: Anti-cortisol antibody conjugated to a donor fluorophore (e.g., Lumi4-Tb cryptate) and a cortisol tracer conjugated to an acceptor fluorophore (e.g., d2).
-
384-well low-volume microplates
-
Plate reader capable of HTRF detection
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant human 11β-HSD1, cortisone, NADPH, and the NADPH regeneration system.
-
Dispense the reaction mixture into the wells of a 384-well plate.
-
Add test compounds at various concentrations (typically a serial dilution). Include a positive control (e.g., a known 11β-HSD1 inhibitor like carbenoxolone) and a negative control (DMSO vehicle).
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the enzymatic reaction by adding the HTRF detection reagents.
-
Incubate the plate at room temperature for 2-4 hours to allow for antibody-antigen binding.
-
Measure the fluorescence at the emission wavelengths of the donor and acceptor fluorophores (e.g., 620 nm and 665 nm).
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Targeting Poly(ADP-ribose) Polymerase-1 (PARP-1)
This compound is a key synthetic intermediate for the construction of highly potent PARP-1 inhibitors. PARP-1 is a nuclear enzyme that plays a crucial role in DNA repair. Its inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.
Role in PARP-1 Inhibitor Synthesis
The 4,4-difluorocyclohexyl moiety is incorporated into the inhibitor structure to occupy a specific pocket in the PARP-1 active site, contributing to the overall binding affinity and selectivity of the compound. It is not the active pharmacophore itself but a critical structural component.
Experimental Protocols
This protocol provides a general method for assessing the inhibitory activity of compounds against PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histones (as a substrate for PARP-1)
-
NAD+ (substrate for PARP-1)
-
Activated DNA (to activate PARP-1)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 2 mM MgCl2)
-
Strep-HRP (Streptavidin-Horseradish Peroxidase conjugate)
-
TMB substrate
-
Stop solution (e.g., 1 M HCl)
-
96-well plates (histone-coated)
Procedure:
-
To the histone-coated 96-well plate, add the reaction mixture containing assay buffer, activated DNA, and NAD+.
-
Add test compounds at various concentrations. Include a positive control (e.g., Olaparib) and a negative control (DMSO vehicle).
-
Initiate the reaction by adding recombinant PARP-1 to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.
-
Add a solution of Strep-HRP to each well and incubate for 60 minutes. The Strep-HRP will bind to the biotinylated PAR chains synthesized by active PARP-1.
-
Wash the plate again to remove unbound Strep-HRP.
-
Add TMB substrate to each well and incubate until a blue color develops.
-
Stop the color development by adding the stop solution, which will turn the color to yellow.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value as described in Protocol 1.
Conclusion
This compound is a versatile building block for the synthesis of potent and selective enzyme inhibitors. Its application in developing chemical probes for 11β-HSD1 and PARP-1 highlights its importance in studying the roles of these enzymes in metabolic diseases and cancer, respectively. The protocols provided herein offer a starting point for researchers to screen and characterize novel inhibitors derived from this valuable chemical scaffold.
References
Application Notes and Protocols for the Incorporation of 4,4-Difluorocyclohexylamine Hydrochloride into Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. The 4,4-difluorocyclohexylamine moiety offers a conformationally restricted and lipophilic scaffold that can effectively probe protein binding pockets and improve the pharmacokinetic profile of drug candidates. Its gem-difluoro group can act as a bioisostere for a carbonyl group or other polar functionalities, while the cyclohexane ring provides a rigid anchor for substituent placement.
These application notes provide detailed protocols and guidance for the incorporation of 4,4-difluorocyclohexylamine hydrochloride into small molecules, with a focus on its application in the development of chemokine receptor antagonists.
Key Applications
The 4,4-difluorocyclohexylamine scaffold is a valuable building block for the synthesis of a variety of bioactive molecules. One notable application is in the development of antagonists for G-protein coupled receptors (GPCRs), such as the C-C chemokine receptor type 5 (CCR5). CCR5 is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells, making it a key target for the development of antiretroviral therapies.
The incorporation of the 4,4-difluorocyclohexyl group can lead to improved potency and pharmacokinetic properties in CCR5 antagonists. For instance, analogs of the licensed CCR5 antagonist Maraviroc have been synthesized where the native cyclohexyl group is replaced with a 4,4-difluorocyclohexyl mimetic, demonstrating the utility of this scaffold in antiviral drug discovery.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 675112-70-6 | [1] |
| Molecular Formula | C6H12F2N · HCl | [2] |
| Molecular Weight | 171.62 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | ~120-125 °C | [2] |
| Solubility | Soluble in water and polar organic solvents | [2] |
Table 2: Example Bioactivity Data of a Bioactive Molecule Scaffold Utilizing a 4,4-Difluorocyclohexyl Mimetic
| Compound | Target | Assay | IC50 |
| Maraviroc Analog (with 6,6-difluorobicyclo[3.1.0]hexane as a 4,4-difluorocyclohexane mimetic) | CCR5 | HIV-1 entry inhibition | Sub-nanomolar to low nanomolar range (expected based on Maraviroc's potency) |
Experimental Protocols
The primary method for incorporating this compound into bioactive molecules is through amide bond formation . The following is a general protocol for the coupling of this compound with a carboxylic acid. This protocol can be adapted for a wide range of substrates and reaction scales.
Protocol 1: Amide Coupling via Carbodiimide Activation
This protocol describes a standard procedure for forming an amide bond using a carbodiimide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), along with an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Carboxylic acid of interest
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate or other suitable extraction solvent
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask, add the carboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DMF or DCM (concentration typically 0.1-0.5 M).
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
-
Amine Addition:
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF or DCM.
-
Add DIPEA (2.2 eq) to the amine solution to neutralize the hydrochloride salt and liberate the free amine. Stir for 5-10 minutes.
-
Add the solution of the free amine to the pre-activated carboxylic acid mixture.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-16 hours).
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.
-
Protocol 2: Synthesis of this compound
This protocol outlines a synthetic route to the starting material, this compound, from 1,4-cyclohexanedione monoethylene ketal.
Materials:
-
1,4-Cyclohexanedione monoethylene ketal
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Aqueous hydrochloric acid (HCl)
-
Sodium azide or diphenylphosphoryl azide (DPPA)
-
Triethylamine
-
tert-Butanol
-
Di-tert-butyl dicarbonate (Boc2O)
-
Anhydrous diethyl ether or dioxane
Procedure:
-
Fluorination:
-
Dissolve 1,4-cyclohexanedione monoethylene ketal in anhydrous DCM and cool the solution in an ice bath.
-
Slowly add DAST to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Carefully quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer, and concentrate to yield 4,4-difluorocyclohexanone ethylene ketal.
-
-
Ketal Deprotection:
-
Treat the ketal with aqueous HCl to remove the protecting group, affording 4,4-difluorocyclohexanone.
-
-
Reductive Amination or Curtius Rearrangement:
-
Method A (Reductive Amination): React 4,4-difluorocyclohexanone with a nitrogen source (e.g., ammonia or a protected amine) in the presence of a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) to form the amine.
-
Method B (Curtius Rearrangement): Convert 4,4-difluorocyclohexanecarboxylic acid (obtainable from the corresponding ketone) to the corresponding acyl azide using DPPA and triethylamine. Heat the acyl azide in the presence of tert-butanol to induce the Curtius rearrangement and form the Boc-protected amine.
-
-
Deprotection and Salt Formation:
-
If a protecting group (e.g., Boc) was used, deprotect the amine using standard conditions (e.g., trifluoroacetic acid in DCM for Boc deprotection).
-
Treat the resulting free amine with a solution of HCl in diethyl ether or dioxane to precipitate this compound.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of bioactive molecules.
Caption: Simplified CCR5 signaling pathway and the mechanism of action for an antagonist.
References
Application Notes and Protocols: Laboratory Preparation of 4,4-Difluorocyclohexylamine Hydrochloride
Introduction
4,4-Difluorocyclohexylamine hydrochloride is a valuable building block in medicinal chemistry and drug development. The incorporation of the gem-difluoro motif on the cyclohexyl ring can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This compound and its derivatives are utilized as intermediates in the synthesis of various biologically active molecules, including inhibitors of 11-β-hydroxysteroid dehydrogenase 1.[1][2]
This document provides a detailed protocol for the laboratory-scale synthesis of this compound. The primary synthetic strategy outlined is the direct reductive amination of 4,4-difluorocyclohexanone, a robust and efficient one-pot method for forming the target amine.[3][4][5]
Reaction Principle
The synthesis proceeds via a one-pot reductive amination reaction. First, 4,4-difluorocyclohexanone reacts with an ammonia source (ammonium acetate) under mildly acidic conditions to form an intermediate imine (or iminium ion). This intermediate is not isolated but is reduced in situ by a mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃).[5] This specific hydride donor is effective at reducing the iminium ion while being slow to react with the starting ketone, thereby minimizing the formation of the 4,4-difluorocyclohexanol byproduct.[4] The resulting free amine is then converted to its stable and easily handled hydrochloride salt by treatment with hydrochloric acid.[6]
Synthetic Workflow
Caption: Overall workflow for the synthesis of 4,4-Difluorocyclohexylamine HCl.
Experimental Protocols
Protocol 1: Synthesis of 4,4-Difluorocyclohexylamine via Reductive Amination
This protocol details the conversion of 4,4-difluorocyclohexanone to 4,4-difluorocyclohexylamine.
Materials and Reagents
-
4,4-Difluorocyclohexanone
-
Ammonium Acetate (NH₄OAc), ACS grade
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃), reagent grade
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4,4-difluorocyclohexanone (1.0 eq).
-
Solvent and Amine Source Addition: Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE). Add ammonium acetate (2.5 eq) to the solution.
-
Imine Formation: Stir the mixture vigorously at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring suspension in portions over 20 minutes. The addition may be slightly exothermic; maintain the temperature below 30°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is fully consumed (typically 4-12 hours).
-
Workup: Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with dichloromethane or ethyl acetate.
-
Washing: Combine the organic layers and wash with deionized water, followed by brine.
-
Drying and Solvent Removal: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4,4-difluorocyclohexylamine as an oil or waxy solid. The crude product can be used directly in the next step without further purification.
Protocol 2: Formation of this compound
This protocol describes the conversion of the free amine to its hydrochloride salt.
Materials and Reagents
-
Crude 4,4-Difluorocyclohexylamine (from Protocol 1)
-
Diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE), anhydrous
-
Hydrochloric acid solution (e.g., 2 M in diethyl ether)
Equipment
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filtration flask
-
Vacuum oven or desiccator
Procedure
-
Dissolution: Dissolve the crude 4,4-difluorocyclohexylamine in a minimal amount of anhydrous diethyl ether (or MTBE).
-
Precipitation: Cool the solution in an ice bath. While stirring, slowly add a 2 M solution of HCl in diethyl ether dropwise. A white precipitate will form immediately.
-
Completion: Continue adding the HCl solution until no further precipitation is observed. A slight excess ensures complete conversion.
-
Isolation: Stir the resulting slurry in the ice bath for an additional 30 minutes. Collect the white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.
-
Drying: Dry the product under vacuum at room temperature or in a vacuum oven at 40-50°C to a constant weight. The final product is a white or off-white crystalline solid.[6]
Data Presentation
The following table summarizes the quantitative data for the synthesis based on a representative 10 mmol scale reaction.
| Reagent/Material | Molecular Weight ( g/mol ) | Molar Eq. | Moles (mmol) | Amount Used |
| 4,4-Difluorocyclohexanone | 134.12 | 1.0 | 10.0 | 1.34 g |
| Ammonium Acetate | 77.08 | 2.5 | 25.0 | 1.93 g |
| Sodium Triacetoxyborohydride | 211.94 | 1.5 | 15.0 | 3.18 g |
| HCl (2 M in Et₂O) | 36.46 | ~1.1 | ~11.0 | ~5.5 mL |
| Product | ||||
| 4,4-Difluorocyclohexylamine HCl | 171.62 | - | - | ~1.37 g (80%) * |
*Note: The expected yield is representative of typical reductive amination reactions and may vary based on experimental conditions and scale. The purity of the final product is typically high (>97%).[7]
Reaction Mechanism
The mechanism of reductive amination involves two main stages: the formation of an iminium ion followed by hydride reduction.
Caption: Mechanism of the reductive amination of a ketone with ammonia.
References
- 1. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound | 675112-70-6 [chemicalbook.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. chembk.com [chembk.com]
- 7. This compound | 675112-70-6 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4-Difluorocyclohexylamine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4-Difluorocyclohexylamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method for synthesizing this compound is through the reductive amination of 4,4-difluorocyclohexanone. This process typically involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced to the desired amine.
Q2: What are the critical factors influencing the yield of this synthesis?
A2: Several factors can significantly impact the yield:
-
Purity and Stability of 4,4-Difluorocyclohexanone: The ketone starting material can be unstable, and its purity is crucial for a successful reaction.
-
Choice of Reducing Agent: Different reducing agents have varying selectivities and reactivities, which can affect the outcome.
-
Reaction Conditions: Temperature, pH, and reaction time must be carefully controlled to favor the formation of the desired product and minimize side reactions.
-
Ammonia Source: The choice of ammonia source (e.g., ammonium acetate, ammonia in methanol) can influence the rate of imine formation.
Q3: What are some common side reactions that can lead to low yields?
A3: Common side reactions include:
-
Reduction of the Ketone: The reducing agent can directly reduce the 4,4-difluorocyclohexanone to 4,4-difluorocyclohexanol.
-
Formation of Secondary Amines: If the newly formed primary amine reacts with another molecule of the ketone, a secondary amine byproduct can be generated.
-
Hydrolysis of the Imine: The imine intermediate can be sensitive to water and may hydrolyze back to the ketone.
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Degradation of 4,4-difluorocyclohexanone | Ensure the ketone is of high purity and has been stored correctly. Consider re-purifying the ketone if its quality is uncertain. |
| Inefficient Imine Formation | Monitor the formation of the imine intermediate using techniques like TLC or NMR before adding the reducing agent.[1] A two-step procedure, where the imine is formed first, can sometimes improve yields.[2][3] The addition of a catalytic amount of acid, such as acetic acid, can facilitate imine formation.[4] |
| Incorrect Reducing Agent or Conditions | Select a reducing agent that is selective for the imine over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred over sodium borohydride (NaBH₄) for this reason.[1][3][5] Optimize the reaction temperature; some fluorinated substrates may require elevated temperatures to proceed to completion. |
Issue 2: Presence of Significant Byproducts
| Possible Cause | Troubleshooting Steps |
| Formation of 4,4-difluorocyclohexanol | Use a milder or more selective reducing agent like NaBH(OAc)₃.[1][5] Add the reducing agent slowly and at a low temperature to control the reaction. |
| Formation of Secondary Amines | Use a large excess of the ammonia source to favor the formation of the primary amine. |
| Unidentified Impurities | Characterize the byproducts using techniques like LC-MS or GC-MS to understand the side reactions occurring. This information can help in optimizing the reaction conditions to minimize their formation. |
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvents | Key Characteristics |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), Dichloroethane (DCE) | Mild and selective for imines over ketones. Sensitive to water.[1][2][5] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Effective at a slightly acidic pH. Can release toxic cyanide gas upon workup.[1][3][5] |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Can reduce both ketones and imines. Best used in a two-step process after imine formation is complete.[1][3][5] |
| Palladium on Carbon (Pd/C) with H₂ | Methanol (MeOH), Ethanol (EtOH) | Catalytic hydrogenation is a clean method but may require specialized equipment.[1] |
Table 2: Typical Reaction Parameters and Expected Yields
| Parameter | Typical Range | Notes on Low Yield |
| Temperature | 0 °C to Room Temperature | Higher temperatures can sometimes lead to decomposition or side reactions. |
| Reaction Time | 2 - 24 hours | Incomplete reactions will result in low yields. Monitor by TLC. |
| pH | 5 - 7 | pH control is crucial for imine formation and the stability of the reducing agent. |
| Expected Yield | 60 - 85% | Yields below 50% may indicate significant issues with starting material quality or reaction conditions. |
Experimental Protocols
Protocol 1: Synthesis of 4,4-difluorocyclohexanone (Precursor)
This protocol is adapted from a known synthesis of the precursor.[6]
-
Deprotection: A suspension of 8,8-difluoro-1,4-dioxaspiro[4.5]decane in 20% aqueous HCl is stirred vigorously at 100 °C for 3 hours.
-
Work-up: After cooling to room temperature, the mixture is saturated with NaCl and extracted with dichloromethane.
-
Purification: The combined organic layers are washed with water, dried over Na₂SO₄, and the solvent is evaporated under reduced pressure to yield 4,4-difluorocyclohexanone. Note: The product is reported to be unstable.[6]
Protocol 2: Reductive Amination of 4,4-difluorocyclohexanone
This is a representative protocol based on general reductive amination procedures.
-
Imine Formation: To a solution of 4,4-difluorocyclohexanone (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with water. Adjust the pH to be basic with a suitable base (e.g., NaOH). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification of Free Amine: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude amine can be purified by column chromatography.
Protocol 3: Formation of the Hydrochloride Salt
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Salt Formation: Dissolve the purified 4,4-difluorocyclohexylamine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
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Precipitation: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) with stirring until no further precipitation is observed.
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Isolation: Stir the resulting slurry for 30 minutes. Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in synthesis.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. 4,4-DIFLUOROCYCLOHEXANONE synthesis - chemicalbook [chemicalbook.com]
optimizing reaction conditions for 4,4-Difluorocyclohexylamine hydrochloride synthesis
Technical Support Center: Synthesis of 4,4-Difluorocyclohexylamine Hydrochloride
This guide provides troubleshooting advice and optimized protocols for the synthesis of this compound, a key building block in pharmaceutical development.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the multi-step synthesis, which typically involves the fluorination of a cyclohexanone precursor, conversion to an oxime, reduction to the primary amine, and final salt formation.
Step 1: Fluorination of Cyclohexanone Precursor
Q1: My fluorination reaction with DAST or Deoxo-Fluor is low-yielding or results in a complex mixture. What are the likely causes and solutions?
A1: Low yields or side reactions during deoxofluorination are common and often related to moisture, temperature control, or substrate reactivity.
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Potential Cause 1: Reagent Decomposition: Deoxofluorinating agents like DAST are extremely sensitive to moisture. Contamination will quench the reagent and reduce its effectiveness.
-
Solution: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly opened or properly stored anhydrous solvents.
-
-
Potential Cause 2: Inadequate Temperature Control: These reactions can be exothermic. Poor temperature control can lead to uncontrolled side reactions and decomposition of starting material and product.
-
Solution: Maintain the recommended reaction temperature, often starting at low temperatures (e.g., -78 °C) and slowly warming to room temperature. Use a cryostat or a dry ice/acetone bath for consistent cooling.
-
-
Potential Cause 3: Substrate-Dependent Reactivity: The efficiency of fluorination is highly dependent on the structure of the starting ketone.[1] Enolization of the ketone is a key step, and if the enol form is unstable or sterically hindered, the reaction will be slow.[2][3]
-
Solution: Consider using a catalyst or additive to promote enolization. For substrates that are poor nucleophiles, increasing the reaction time or temperature may be necessary, but this must be balanced against the risk of decomposition. Monitor the reaction by TLC or GC-MS to find the optimal endpoint.
-
Step 2: Oximation of 4,4-Difluorocyclohexanone
Q2: The formation of 4,4-difluorocyclohexanone oxime is slow or incomplete. How can I improve this step?
A2: Oximation is an equilibrium reaction, and its rate is pH-dependent.
-
Potential Cause 1: Suboptimal pH: The reaction requires mild acidic conditions to protonate the ketone, making it more electrophilic, but too much acid will protonate the hydroxylamine, rendering it non-nucleophilic.[4]
-
Solution: The reaction is often catalyzed by amine buffers. Maintain the pH of the reaction mixture between 5 and 9. Using a buffer system, such as sodium acetate in acetic acid or pyridine, can significantly accelerate the reaction.[4]
-
-
Potential Cause 2: Poor Reaction Kinetics: Even with optimal pH, the reaction can be slow at room temperature.
-
Solution: Gently heating the reaction mixture can increase the rate of formation. Additionally, removing the water formed during the reaction (e.g., using a Dean-Stark apparatus or molecular sieves) can drive the equilibrium toward the product.
-
Step 3: Reduction of 4,4-Difluorocyclohexanone Oxime
Q3: The catalytic hydrogenation of the oxime to the amine is giving low yields or stalling. What should I check?
A3: Catalytic hydrogenation can be sensitive to catalyst quality, substrate purity, and reaction conditions.
-
Potential Cause 1: Catalyst Poisoning: The catalyst (e.g., Palladium on Carbon, Raney Nickel) can be poisoned by impurities such as sulfur or halide compounds, which may be present in the substrate or solvent.
-
Solution: Ensure the 4,4-difluorocyclohexanone oxime is purified before reduction. Use high-purity, hydrogen-sparged solvents. If poisoning is suspected, increasing the catalyst loading may help, but purifying the substrate is the better long-term solution.
-
-
Potential Cause 2: Inactive Catalyst: The catalyst may have reduced activity due to improper storage or handling.
-
Solution: Use fresh catalyst for each reaction. When using Pd/C, ensure it is handled as a slurry and not exposed to air for extended periods while dry, which can be a fire hazard and may deactivate it.
-
-
Potential Cause 3: Insufficient Hydrogen Pressure or Temperature: The reduction of an oxime is often more challenging than that of a simple alkene and may require more forcing conditions.
-
Solution: Increase the hydrogen pressure within the safe limits of your equipment. Gently heating the reaction can also improve the rate and completeness of the reduction. Refer to literature for typical conditions for similar substrates.
-
Step 4: Formation of the Hydrochloride Salt
Q4: I'm having trouble isolating a clean, crystalline hydrochloride salt. The product is oily or discolored.
A4: Issues with salt formation and crystallization often stem from impurities or improper workup.[5]
-
Potential Cause 1: Presence of Impurities: Residual solvents or organic byproducts from previous steps can interfere with crystallization, resulting in an oil.[5]
-
Solution: Ensure the free amine is of high purity before attempting salt formation. Purification by distillation or column chromatography may be necessary. After adding HCl, perform recrystallization from a suitable solvent system, such as isopropanol/ether or ethanol/ether, to isolate a clean, crystalline solid.
-
-
Potential Cause 2: Incorrect Stoichiometry: Adding a large excess of HCl can lead to a hygroscopic product that is difficult to handle.[6] Insufficient HCl will result in a mixture of the free amine and the salt.
-
Solution: Carefully add a slight excess (e.g., 1.1 equivalents) of HCl (as a solution in a solvent like ether or dioxane) to a solution of the purified amine. Monitor the precipitation of the salt.
-
-
Potential Cause 3: Water Contamination: The hydrochloride salt can be water-soluble, and excess water during workup can lead to yield loss.[5]
-
Solution: Use anhydrous solvents for the reaction and workup. If an aqueous solution of HCl is used, the water should be removed azeotropically or under vacuum before crystallization is attempted.
-
Experimental Protocols & Data
Representative Synthesis Protocol
This protocol is a generalized procedure based on common synthetic routes. Researchers should optimize conditions based on their specific starting materials and equipment.
Step 1: Synthesis of 4,4-Difluorocyclohexanone A common precursor is 1,4-cyclohexanedione monoethylene ketal. The fluorination can be achieved with Deoxofluor. The resulting ketal is then deprotected using an aqueous acid like HCl to yield 4,4-difluorocyclohexanone.[7]
Step 2: Synthesis of 4,4-Difluorocyclohexanone Oxime To a solution of 4,4-difluorocyclohexanone in ethanol, an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) is added. The mixture is stirred, often with gentle heating, until the reaction is complete as monitored by TLC or GC-MS.
Step 3: Synthesis of 4,4-Difluorocyclohexylamine The purified 4,4-difluorocyclohexanone oxime is dissolved in a solvent like ethanol or methanol. A hydrogenation catalyst (e.g., 10% Pd/C or Raney Nickel) is added. The mixture is then subjected to hydrogen gas (from balloon pressure to >50 psi) until the uptake of hydrogen ceases. The catalyst is carefully filtered, and the solvent is removed under reduced pressure.
Step 4: Formation of this compound The crude amine is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate). A solution of anhydrous HCl in ether or dioxane is added dropwise with stirring. The precipitated solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield the final hydrochloride salt.[8][9]
Table 1: Optimization of Reaction Conditions
| Step | Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Fluorination | Reagent | DAST | Deoxo-Fluor | PyFluor | PyFluor may offer higher yields with fewer elimination byproducts.[10] |
| Temperature | -78 °C to RT | 0 °C to RT | 25 °C | Lower temperatures generally improve selectivity. | |
| Oximation | Catalyst | None (slow) | Sodium Acetate | Pyridine | Catalysis significantly accelerates oxime formation.[4][11] |
| Solvent | Ethanol | Methanol/Water | Toluene (Dean-Stark) | Aprotic solvent with water removal drives equilibrium to completion. | |
| Reduction | Catalyst | 10% Pd/C | Raney Nickel | PtO₂ | Catalyst choice depends on substrate; all are effective but may require different pressures/temperatures. |
| H₂ Pressure | 1 atm (Balloon) | 50 psi | 100 psi | Higher pressure increases reaction rate and can overcome minor catalyst inhibition. | |
| Salt Formation | HCl Source | HCl in Ether | HCl in Dioxane | Gaseous HCl | All are effective; choice depends on scale and available equipment. Anhydrous conditions are key. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. 4,4-DIFLUOROCYCLOHEXANONE synthesis - chemicalbook [chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 11. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 4,4-Difluorocyclohexylamine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4-Difluorocyclohexylamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent laboratory-scale synthetic routes are:
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Reductive Amination of 4,4-Difluorocyclohexanone: This one-pot reaction involves the formation of an imine intermediate from 4,4-difluorocyclohexanone and an ammonia source, followed by in-situ reduction to the primary amine.
-
Reduction of 4,4-Difluorocyclohexanone Oxime: This two-step process involves the formation of the oxime from 4,4-difluorocyclohexanone and hydroxylamine, followed by its reduction to the desired amine.
Q2: What are the critical parameters to control during the reductive amination of 4,4-difluorocyclohexanone?
A2: Key parameters to ensure a successful reaction include:
-
pH: Imine formation is typically favored under slightly acidic conditions (pH 4-6).
-
Reducing Agent: The choice of reducing agent is crucial. Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred as they selectively reduce the imine in the presence of the ketone.
-
Temperature: The reaction is generally performed at room temperature. Elevated temperatures can lead to increased side product formation.
-
Solvent: Anhydrous solvents like dichloromethane (DCM), dichloroethane (DCE), or methanol are commonly used.
Q3: How can I minimize the formation of the secondary amine impurity, bis(4,4-difluorocyclohexyl)amine?
A3: The formation of the secondary amine is a common side reaction in reductive amination. To minimize its formation:
-
Use a large excess of the ammonia source.
-
Maintain a controlled temperature, as higher temperatures can favor the formation of the secondary amine.
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Consider a stepwise procedure where the imine is pre-formed before the addition of the reducing agent.
Q4: What are the potential impurities originating from the use of DAST as a fluorinating agent in alternative syntheses?
A4: If diethylaminosulfur trifluoride (DAST) is used to introduce the fluorine atoms onto a cyclohexanone precursor, potential impurities can include:
-
Vinyl fluorides: Formed from the enolizable ketone starting material.
-
Rearrangement products: Wagner-Meerwein or pinacol-type rearrangements can occur in certain substrates.
Troubleshooting Guides
Reductive Amination of 4,4-Difluorocyclohexanone
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inefficient imine formation. 2. Inactive reducing agent. 3. Incorrect pH. | 1. Add a catalytic amount of acetic acid to promote imine formation. 2. Use a fresh batch of the reducing agent. 3. Adjust the pH to 4-6 using a weak acid. |
| Presence of Unreacted 4,4-Difluorocyclohexanone | 1. Insufficient reaction time for imine formation. 2. Insufficient amount of reducing agent. | 1. Allow the ketone and ammonia source to stir for a longer period before adding the reducing agent. 2. Increase the equivalents of the reducing agent. |
| High Levels of bis(4,4-difluorocyclohexyl)amine | 1. Stoichiometry of the ammonia source is too low. 2. Reaction temperature is too high. | 1. Increase the excess of the ammonia source. 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Formation of Unknown Byproducts | 1. Use of a strong reducing agent that reduces the ketone. 2. Side reactions of the reducing agent (e.g., cyanated byproducts with NaBH₃CN). | 1. Switch to a milder reducing agent like NaBH(OAc)₃. 2. Consider alternative reducing agents if problematic byproducts are observed. |
Reduction of 4,4-Difluorocyclohexanone Oxime
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Incomplete Oxime Formation | 1. Incorrect pH for oxime formation. 2. Insufficient reaction time. | 1. Adjust the pH to the optimal range for oxime formation (typically slightly acidic to neutral). 2. Monitor the reaction by TLC and increase the reaction time if necessary. |
| Low Yield of Amine | 1. Incomplete reduction of the oxime. 2. Harsh reduction conditions leading to degradation. | 1. Use a more potent reducing agent (e.g., LiAlH₄) or catalytic hydrogenation. 2. Optimize reaction conditions (temperature, solvent) to minimize degradation. |
Common Impurities and Analytical Data
The following table summarizes common impurities encountered in the synthesis of this compound.
| Impurity Name | Structure | Typical Level (%) | Analytical Method |
| 4,4-Difluorocyclohexanone | ![]() | < 1.0 | GC-MS, HPLC |
| bis(4,4-difluorocyclohexyl)amine | ![]() | < 2.0 | GC-MS, LC-MS, NMR |
| 4,4-Difluorocyclohexanone Oxime | ![]() | < 0.5 | GC-MS, HPLC |
| 4-Fluorocyclohex-3-en-1-amine | ![]() | Variable | GC-MS, LC-MS |
Experimental Protocols
Protocol 1: Reductive Amination of 4,4-Difluorocyclohexanone
Materials:
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4,4-Difluorocyclohexanone
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Ammonia in methanol (7N solution)
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Acetic acid
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Dichloromethane (DCM), anhydrous
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Hydrochloric acid (e.g., 2M in diethyl ether)
Procedure:
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To a solution of 4,4-difluorocyclohexanone (1.0 eq) in anhydrous DCM, add a solution of ammonia in methanol (10.0 eq).
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Add glacial acetic acid (1.1 eq) and stir the mixture at room temperature for 1 hour to facilitate imine formation.
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Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
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Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Dissolve the crude amine in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete.
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Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Protocol 2: GC-MS Analysis of Impurities
Instrumentation:
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Gas chromatograph coupled with a mass spectrometer (GC-MS).
GC Conditions:
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Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
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Oven Program:
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Initial temperature: 60 °C, hold for 2 min.
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Ramp: 10 °C/min to 280 °C.
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Hold at 280 °C for 5 min.
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-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
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Injection Volume: 1 µL (split mode, e.g., 50:1).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
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Quadrupole Temperature: 150 °C.
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Scan Range: m/z 40-400.
Sample Preparation: Dissolve a small amount of the sample in methanol or dichloromethane to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Reductive Amination Synthesis Pathway.
Caption: Formation of the Secondary Amine Impurity.
Technical Support Center: 4,4-Difluorocyclohexylamine Hydrochloride
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 4,4-Difluorocyclohexylamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: The recommended storage temperature for this compound is room temperature.[1][2] It should be stored in a cool, dry place away from direct sunlight.[3]
Q2: What are the general handling precautions for this compound?
A2: Handle this compound in a well-ventilated area.[3][4] It is crucial to wear personal protective equipment, including gloves, protective clothing, and eye/face protection.[1][3][4] Avoid breathing dust, mist, or spray.[4] After handling, always wash your hands thoroughly.[4] Do not eat, drink, or smoke in the handling area.[3][4]
Q3: Is this compound stable under normal conditions?
A3: Yes, the product is stable under normal handling and storage conditions.[3][4] The hydrochloride salt form is specifically used to enhance its stability and handling properties.[5]
Q4: What materials are incompatible with this compound?
A4: Avoid contact with strong oxidizing agents, combustibles, and strong acids to prevent chemical reactions.[1][3]
Q5: What should I do in case of accidental exposure?
A5:
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Skin Contact: Wash the affected area immediately with plenty of soap and water and seek medical attention.[1][4]
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Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Continue rinsing and get medical attention.[1][4]
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Inhalation: If inhaled, remove the person to fresh air. If not breathing, give artificial respiration and seek medical advice.[4]
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Ingestion: Do NOT induce vomiting. Rinse the mouth with water and get medical attention. Never give anything by mouth to an unconscious person.[4]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected degradation of the compound | Improper storage conditions (e.g., exposure to heat, light, or humidity). | 1. Verify that the compound is stored at room temperature in a tightly sealed container. 2. Ensure the storage area is dry and protected from direct sunlight. 3. Consider performing a purity analysis to assess the extent of degradation. |
| Inconsistent experimental results | Contamination or degradation of the stock solution. | 1. Prepare fresh stock solutions for each experiment. 2. Use a high-purity solvent for dissolution. 3. Filter the solution before use. |
| Physical appearance change (e.g., discoloration) | Potential degradation or contamination. | 1. Do not use the material if its appearance has significantly changed from a white to off-white powder. 2. Contact the supplier for a certificate of analysis for the specific lot. 3. Consider re-purification if necessary and feasible. |
Experimental Protocols
Forced Degradation Studies:
Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of a drug substance.[6] These studies involve exposing the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[6]
General Protocol for Forced Degradation:
-
Acid/Base Hydrolysis:
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Prepare solutions of this compound in 0.1 N HCl and 0.1 N NaOH.
-
Reflux the solutions for a specified period (e.g., 8 hours).
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If significant degradation occurs, reduce the acid/alkali concentration (e.g., to 0.01 N) and temperature (e.g., 40°C).[7]
-
If no degradation is observed, the strength of the acid/alkali can be increased.[7]
-
-
Oxidative Degradation:
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Treat a solution of the compound with a suitable concentration of hydrogen peroxide (e.g., 3%).
-
Maintain the solution at a controlled temperature (e.g., 80°C) for a defined time (e.g., 1 hour).[7]
-
-
Thermal Degradation:
-
Photolytic Degradation:
-
Expose the compound (in solid state or solution) to a controlled light source that provides both UV and visible light.
-
The exposure should be equivalent to not less than 1.2 million lux hours and 200 watt hours/square meter.[6]
-
Analytical Method for Stability Assessment:
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be used to separate and quantify the parent compound from any degradation products. The method must be validated to demonstrate its specificity, accuracy, precision, and linearity.
Visual Guides
References
identifying byproducts in the synthesis of 4,4-Difluorocyclohexylamine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4-Difluorocyclohexylamine hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via the reductive amination of 4,4-difluorocyclohexanone.
Issue 1: Low Yield of this compound
Possible Causes and Solutions
| Cause | Recommended Action |
| Incomplete Imine Formation | The initial reaction between 4,4-difluorocyclohexanone and the ammonia source is an equilibrium. To drive the reaction towards imine formation, remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves. |
| Suboptimal pH | Imine formation is typically favored under slightly acidic conditions (pH 4-6). If the pH is too low, the ammonia source will be protonated and non-nucleophilic. If the pH is too high, the activation of the ketone is insufficient. Monitor and adjust the pH of the reaction mixture accordingly. |
| Ineffective Reducing Agent | The activity of hydride reducing agents like sodium cyanoborohydride can degrade over time. Use a fresh batch of the reducing agent or test its activity on a known substrate. Consider alternative reducing agents such as sodium triacetoxyborohydride or catalytic hydrogenation.[1] |
| Premature Reduction of Ketone | Strong reducing agents can reduce the starting ketone to 4,4-difluorocyclohexanol before imine formation. Use a milder reducing agent like sodium cyanoborohydride, which is more selective for the iminium ion over the ketone.[2][3] |
Issue 2: Presence of Significant Byproducts
Common Byproducts and Mitigation Strategies
| Byproduct | Identification Method | Mitigation Strategy |
| 4,4-Difluorocyclohexanol | GC-MS, NMR | Use a selective reducing agent like sodium cyanoborohydride that preferentially reduces the iminium ion.[2][3] Ensure the imine is pre-formed before adding a less selective reducing agent like sodium borohydride. |
| N,N-bis(4,4-difluorocyclohexyl)amine | LC-MS, GC-MS | This is less common when using a large excess of ammonia. Ensure a sufficient excess of the ammonia source is used to favor the formation of the primary amine. |
| Unreacted 4,4-difluorocyclohexanone | TLC, GC-MS | Increase reaction time for imine formation. Ensure the pH is optimal for the reaction. Confirm the activity of all reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the reductive amination of 4,4-difluorocyclohexanone. This typically involves reacting the ketone with an ammonia source (e.g., ammonia, ammonium acetate, or ammonium chloride) to form an intermediate imine, which is then reduced in situ to the desired amine. The amine is subsequently treated with hydrochloric acid to form the hydrochloride salt.
Q2: Which reducing agent is best for the reductive amination of 4,4-difluorocyclohexanone?
A2: Sodium cyanoborohydride (NaBH3CN) is a widely used and effective reducing agent for this transformation.[3][4] Its key advantage is its selectivity for reducing the iminium ion intermediate in the presence of the starting ketone, which minimizes the formation of the 4,4-difluorocyclohexanol byproduct.[2][3] Sodium triacetoxyborohydride (NaBH(OAc)3) is another excellent and often safer alternative.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting ketone. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool to monitor the disappearance of reactants and the appearance of the product and any volatile byproducts.
Q4: What are the key safety precautions to take during this synthesis?
A4: When using sodium cyanoborohydride, it is crucial to avoid acidic conditions during workup, as this can generate highly toxic hydrogen cyanide gas.[1] Always perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q5: Are there alternative synthetic routes to this compound?
A5: Yes, an alternative route involves a multi-step synthesis starting from ethyl 4-oxocyclohexanecarboxylate. This process includes fluorination, hydrolysis, a Curtius or Hofmann-type rearrangement, and subsequent deprotection and salt formation. This method avoids the direct handling of ammonia but involves more synthetic steps.
Experimental Protocols
Representative Protocol for Reductive Amination of 4,4-Difluorocyclohexanone
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Step 1: Imine Formation and Reduction
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To a solution of 4,4-difluorocyclohexanone (1.0 eq) in methanol, add ammonium chloride (5-10 eq).
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Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
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Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Step 2: Workup and Isolation
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Step 3: Hydrochloride Salt Formation
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Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).
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Add a solution of hydrochloric acid in the same solvent dropwise with stirring.
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Collect the precipitated this compound by filtration, wash with cold solvent, and dry under vacuum.
-
Data Presentation
Table 1: Typical Reagents and Conditions for Reductive Amination
| Parameter | Condition |
| Starting Material | 4,4-difluorocyclohexanone |
| Amine Source | Ammonia, Ammonium Acetate, Ammonium Chloride |
| Reducing Agent | Sodium Cyanoborohydride, Sodium Triacetoxyborohydride |
| Solvent | Methanol, Ethanol, Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
Table 2: Analytical Characterization Data for Potential Byproducts
| Compound | Molecular Weight | Expected GC-MS Fragments (m/z) | Key ¹H NMR Signals (indicative) |
| 4,4-Difluorocyclohexanol | 136.13 | 136, 118, 99, 70 | Broad singlet for -OH, multiplet for CH-OH |
| N,N-bis(4,4-difluorocyclohexyl)amine | 253.30 | 253, 134, 118 | Complex multiplets in the aliphatic region |
Visualizations
References
Technical Support Center: Scale-Up Synthesis of 4,4-Difluorocyclohexylamine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4,4-Difluorocyclohexylamine hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound, focusing on the key synthetic step of reductive amination of 4,4-difluorocyclohexanone.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 4,4-Difluorocyclohexylamine | Incomplete reaction: Insufficient reaction time, low temperature, or catalyst deactivation. | - Monitor reaction progress by HPLC or GC to ensure completion.- Gradually increase reaction temperature, ensuring it remains within the safe operating limits.- If using a catalyst (e.g., Pd/C), ensure it is fresh and not poisoned. Consider using a higher catalyst loading. |
| Side reactions: Formation of byproducts such as the secondary amine (bis(4,4-difluorocyclohexyl)amine) or over-reduction of the starting material. | - Use a controlled addition of the reducing agent to minimize local excess concentrations.- Optimize the stoichiometry of the amine source (e.g., ammonia) to ketone.- Select a milder reducing agent, such as sodium triacetoxyborohydride, which can be more selective for the imine reduction. | |
| Product Purity Issues | Presence of unreacted 4,4-difluorocyclohexanone: Incomplete reaction or inefficient work-up. | - Ensure the reaction goes to completion.- During work-up, perform an acidic wash to remove unreacted ketone. |
| Formation of the secondary amine byproduct: This is a common impurity in reductive aminations. | - Adjust the molar ratio of ammonia to the ketone to favor primary amine formation.- Purify the crude product by recrystallization or flash chromatography. | |
| Residual catalyst: Incomplete filtration of the heterogeneous catalyst (e.g., Pd/C). | - Use a finer filter medium (e.g., Celite®) for catalyst filtration.- Consider a hot filtration if the product is soluble at elevated temperatures. | |
| Difficulty in Product Isolation | Product is an oil or does not precipitate as the hydrochloride salt: Presence of impurities hindering crystallization; incorrect pH during salt formation. | - Purify the free amine before salt formation.- Ensure the solvent used for hydrochloride salt formation is anhydrous.- Carefully adjust the pH with anhydrous HCl in a suitable solvent (e.g., isopropanol, diethyl ether) to induce precipitation. |
| Exothermic Reaction and Poor Temperature Control | Highly exothermic nature of the reductive amination, especially at a larger scale. | - Implement a controlled, slow addition of the reducing agent.- Ensure the reactor has adequate cooling capacity.- Perform a reaction calorimetry study to understand the thermal profile and ensure safe scale-up. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of the reductive amination step?
A1: The most critical parameters are temperature, pressure (if using catalytic hydrogenation), rate of addition of reagents, and stoichiometry. Poor temperature control can lead to increased byproduct formation and potential safety hazards due to the exothermic nature of the reaction. The rate of addition of the reducing agent is crucial to avoid localized high concentrations that can lead to over-reduction or side reactions. Maintaining the correct stoichiometric ratio of the amine source to the ketone is essential for maximizing the yield of the desired primary amine.
Q2: What are the common byproducts in the synthesis of this compound and how can they be minimized?
A2: A common byproduct is the secondary amine, bis(4,4-difluorocyclohexyl)amine, formed by the reaction of the primary amine product with another molecule of the intermediate imine followed by reduction. To minimize its formation, a molar excess of the ammonia source is typically used. Another potential impurity is the corresponding alcohol, 4,4-difluorocyclohexanol, resulting from the reduction of the starting ketone. This can be minimized by using a reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride.
Q3: What are the recommended purification methods for large-scale production of this compound?
A3: For large-scale production, purification by crystallization is the most economical and efficient method. The crude 4,4-difluorocyclohexylamine free base can be purified by distillation or crystallization prior to conversion to the hydrochloride salt. The hydrochloride salt itself can be purified by recrystallization from a suitable solvent system, such as isopropanol/diethyl ether or ethanol/heptane. It is generally advisable to avoid column chromatography at a large scale due to cost and solvent consumption.
Q4: Are there any specific safety precautions to consider during the scale-up of this synthesis?
A4: Yes, several safety precautions are crucial. The reductive amination can be highly exothermic, necessitating careful temperature control and an adequate cooling system. If using catalytic hydrogenation with hydrogen gas, appropriate safety measures for handling a flammable gas under pressure must be in place. Some reducing agents, like sodium borohydride, can release hydrogen gas upon contact with acid, requiring a well-ventilated area and careful quenching procedures. A thorough process safety assessment is recommended before proceeding with a large-scale synthesis.
Q5: How can I monitor the progress of the reductive amination reaction effectively?
A5: The reaction progress can be effectively monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These methods allow for the quantification of the starting material (4,4-difluorocyclohexanone), the desired product (4,4-Difluorocyclohexylamine), and key byproducts. This enables the determination of the reaction endpoint and helps in optimizing reaction conditions.
Data Presentation
Table 1: Impact of Scale on Reaction Yield and Purity
| Scale (g) | Reaction Time (h) | Yield (%) | Purity by HPLC (%) | Major Impurity (Secondary Amine, %) |
| 10 | 8 | 85 | 98.5 | 1.2 |
| 100 | 12 | 82 | 97.8 | 1.9 |
| 1000 | 18 | 78 | 96.5 | 3.1 |
Note: The data presented in this table is illustrative and may vary depending on the specific reaction conditions and equipment used.
Table 2: Comparison of Reducing Agents at 100g Scale
| Reducing Agent | Equivalents | Reaction Time (h) | Yield (%) | Purity by HPLC (%) |
| Sodium Borohydride | 1.5 | 12 | 82 | 97.8 |
| Sodium Triacetoxyborohydride | 1.5 | 16 | 88 | 99.1 |
| H₂ (50 psi), Pd/C | - | 24 | 75 | 95.5 |
Note: The data presented in this table is for illustrative purposes and assumes optimized conditions for each reducing agent.
Experimental Protocols
Key Experiment: Kilogram-Scale Reductive Amination of 4,4-Difluorocyclohexanone
Objective: To synthesize 4,4-Difluorocyclohexylamine on a 1 kg scale via reductive amination.
Materials:
-
4,4-Difluorocyclohexanone (1.00 kg, 7.46 mol)
-
Ammonia in Methanol (7 N solution, 4.26 L, 29.8 mol)
-
Sodium Borohydride (423 g, 11.2 mol)
-
Methanol (10 L)
-
Hydrochloric Acid (concentrated, as needed for work-up)
-
Sodium Hydroxide (50% w/w aqueous solution, as needed for work-up)
-
Toluene (15 L for extraction)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: A 50 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and a nitrogen inlet is charged with 4,4-difluorocyclohexanone and methanol.
-
Ammonia Addition: The reactor is cooled to 0-5 °C, and the 7 N solution of ammonia in methanol is added slowly while maintaining the internal temperature below 10 °C. The mixture is stirred for 1 hour at this temperature.
-
Reduction: Sodium borohydride is added portion-wise over 2-3 hours, ensuring the internal temperature does not exceed 15 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
Reaction Monitoring: The reaction is monitored by HPLC until the consumption of the starting ketone is complete (<1%).
-
Work-up: The reaction mixture is cooled to 0-5 °C, and water (5 L) is slowly added to quench the excess reducing agent. The pH is adjusted to ~1 with concentrated hydrochloric acid. The methanol is removed under reduced pressure. The aqueous layer is washed with toluene (2 x 2 L). The pH of the aqueous layer is then adjusted to >12 with a 50% sodium hydroxide solution, keeping the temperature below 25 °C.
-
Extraction: The product is extracted with toluene (3 x 5 L). The combined organic layers are washed with brine (2 L) and dried over anhydrous magnesium sulfate.
-
Isolation: The toluene is removed under reduced pressure to yield crude 4,4-Difluorocyclohexylamine as an oil.
-
Hydrochloride Salt Formation: The crude amine is dissolved in isopropanol (5 L), and anhydrous hydrogen chloride (gas or in a suitable solvent) is added until the pH is acidic, leading to the precipitation of the hydrochloride salt. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Visualizations
Caption: Experimental workflow for the scale-up synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield or purity issues.
Technical Support Center: Improving the Purity of 4,4-Difluorocyclohexylamine Hydrochloride
Welcome to the technical support center for the purification of 4,4-Difluorocyclohexylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer detailed experimental protocols for enhancing the purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound synthesis?
A1: While specific impurities can vary based on the synthetic route, the most common pathway involves the reductive amination of 4,4-difluorocyclohexanone. Potential impurities arising from this process may include:
-
Unreacted Starting Material: 4,4-difluorocyclohexanone.
-
Intermediates: Such as the corresponding imine or oxime, depending on the specific reagents used.
-
Byproducts of Reductant: Dependent on the reducing agent employed.
-
Over-alkylation Products: If the amine undergoes further reaction.
-
Solvent Adducts: Residual solvents from the reaction or workup.
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical techniques can be employed to determine the purity of your compound:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used method for quantifying impurities. A reversed-phase C18 column with a mobile phase of buffered acetonitrile/water is a common starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, including residual solvents and low molecular weight byproducts.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural information and can be used for quantitative analysis (qNMR) to determine absolute purity against a certified reference standard.
-
Melting Point Analysis: A simple and quick method to assess purity. A sharp melting point range close to the literature value suggests high purity, while a broad and depressed range indicates the presence of impurities.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated at a temperature above the compound's melting point. Here are some solutions:
-
Add more of the "good" solvent: This will decrease the saturation of the solution.
-
Lower the crystallization temperature: Try to induce crystallization at a lower temperature by scratching the inside of the flask or by adding a seed crystal.
-
Change the solvent system: A mixed solvent system where the compound is highly soluble in one solvent and poorly soluble in the other can be effective.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound via recrystallization.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | - Too much solvent was used.- The solution is supersaturated. | - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Reduce the solvent volume by gentle heating under a stream of nitrogen or by rotary evaporation, then allow to cool again.- Cool the solution in an ice bath or refrigerator to further decrease solubility. |
| "Oiling Out" | - The compound's melting point is lower than the solvent's boiling point.- The solution is too concentrated at a high temperature. | - Add more of the primary ("good") solvent to reduce saturation.- Switch to a lower-boiling point solvent or a mixed solvent system.- Allow the solution to cool more slowly to a temperature below the compound's melting point before significant supersaturation occurs. |
| Colored Impurities in Crystals | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb some of the desired product. |
| Low Recovery of Purified Product | - The compound has significant solubility in the cold recrystallization solvent.- Too much solvent was used initially.- Premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
| Crystals are very fine or powdery | - The solution cooled too rapidly. | - Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. Slower cooling promotes the formation of larger, more well-defined crystals. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol is a general guideline for recrystallization from a single solvent. The choice of solvent is critical and should be determined by preliminary solubility tests. Based on the polar nature of the hydrochloride salt, polar solvents like isopropanol, ethanol, or methanol are good starting points.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Isopropanol)
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent (e.g., isopropanol) and begin heating with stirring. Continue to add the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Mixed-Solvent Recrystallization
A mixed-solvent system can be effective if a single suitable solvent cannot be identified. A common approach for amine hydrochlorides is to use a polar solvent in which the compound is soluble (e.g., ethanol, methanol, or isopropanol) and a less polar co-solvent in which it is insoluble (e.g., diethyl ether, ethyl acetate, or hexanes) to induce precipitation.
Materials:
-
Crude this compound
-
"Good" solvent (e.g., Methanol)
-
"Bad" solvent (e.g., Diethyl Ether)
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent (e.g., methanol).
-
Addition of "Bad" Solvent: While the solution is still warm, slowly add the "bad" solvent (e.g., diethyl ether) dropwise until the solution becomes faintly cloudy (the point of saturation).
-
Clarification: If the solution becomes cloudy, add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete the crystallization.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol, using the mixed-solvent system (in the same ratio as the final crystallization mixture) for washing the crystals.
Data Presentation
Solvent Selection for Recrystallization
The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Preliminary solubility tests should be conducted on a small scale to determine the optimal solvent or solvent system.
| Solvent | Polarity | Boiling Point (°C) | General Solubility Behavior of Amine Hydrochlorides | Recommendation for 4,4-Difluorocyclohexylamine HCl |
| Water | High | 100 | Often highly soluble at room temperature, may not be ideal for high recovery. | Good for dissolving, may require a co-solvent for precipitation. |
| Methanol | High | 65 | Generally good solubility, especially when heated. | A good candidate for a primary solvent in a mixed-solvent system. |
| Ethanol | High | 78 | Good solubility, often a good choice for single-solvent recrystallization. | A promising candidate for single-solvent recrystallization. |
| Isopropanol | Medium-High | 82 | Often provides a good balance of solubility for recrystallization.[2] | A highly recommended starting point for single-solvent recrystallization. |
| Acetone | Medium | 56 | Solubility can vary, may be a good "bad" solvent. | Worth testing as a co-solvent. |
| Ethyl Acetate | Low-Medium | 77 | Generally poor solubility for hydrochloride salts. | A good candidate for a "bad" solvent in a mixed-solvent system. |
| Diethyl Ether | Low | 35 | Poor solubility for hydrochloride salts. | A good candidate for a "bad" solvent in a mixed-solvent system. |
| Hexanes/Heptane | Low | 69/98 | Insoluble. | Good as a "bad" solvent to induce precipitation. |
Note: This table provides general guidance. Experimental verification of solubility is crucial for process optimization.
Visualizations
Recrystallization Workflow
Caption: A general workflow for the purification of this compound by recrystallization.
Troubleshooting Logic for Recrystallization
Caption: A decision-making diagram for troubleshooting common issues during recrystallization.
References
Technical Support Center: Preventing Over-Alkylation in Fluorinated Amine Synthesis
Welcome to the technical support center for the synthesis of fluorinated amines. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on preventing over-alkylation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My direct alkylation of a primary fluorinated amine is yielding significant amounts of di- and tri-alkylated products. What is the primary cause of this over-alkylation?
A1: Over-alkylation is a frequent challenge in the synthesis of amines. The primary reason is that the mono-alkylated product (a secondary amine) is often more nucleophilic and less sterically hindered than the starting primary amine.[1][2][3][4] The electron-donating nature of the newly added alkyl group increases the electron density on the nitrogen atom, enhancing its reactivity toward the alkylating agent.[3][5] This creates a "runaway" reaction where the desired product reacts faster than the starting material, leading to a mixture of products that can be difficult to separate.[2][4]
Q2: How do reaction conditions (stoichiometry, temperature, concentration) influence the selectivity of mono-alkylation?
A2: Reaction conditions are critical for controlling selectivity.[6] Key parameters to adjust include:
-
Stoichiometry: Using a large excess of the primary amine (e.g., 5-10 equivalents) relative to the alkylating agent can statistically favor mono-alkylation by increasing the probability of the alkylating agent reacting with the starting material instead of the product.[1][3] However, this approach can be atom-inefficient.[1]
-
Slow Addition: Adding the alkylating agent slowly or via a syringe pump maintains its low concentration throughout the reaction. This minimizes the chance for the more reactive secondary amine product to encounter and react with the alkylating agent.[1][3]
-
Concentration (Dilution): Running the reaction under dilute conditions can help disfavor the bimolecular reaction that leads to over-alkylation.
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by reducing the overall reaction rate, potentially allowing for greater differentiation between the reactivity of the primary and secondary amine.[3][7]
Q3: What is the most reliable method to achieve selective mono-alkylation and avoid over-alkylation?
A3: For controlled and selective mono-alkylation, reductive amination is widely considered a superior and more reliable method than direct alkylation with alkyl halides.[1][2][4][8] This one-pot process involves two main steps:
-
Imine Formation: The primary amine reacts with an aldehyde or ketone to form an imine intermediate.[4][9]
-
In Situ Reduction: The imine is immediately reduced to the target secondary amine using a mild reducing agent.[4]
This method inherently prevents over-alkylation because the imine intermediate is not nucleophilic and the reaction conditions for reduction are typically not suitable for further alkylation.[4]
Q4: Can protecting groups be used to prevent over-alkylation?
A4: Yes, using a protecting group is an effective strategy.[6][10][11] The primary amine is temporarily converted into a less nucleophilic derivative, such as a sulfonamide or a carbamate, which can be mono-alkylated cleanly.[11][12]
-
Sulfonamide Formation: The amine is reacted with a sulfonyl chloride (e.g., tosyl chloride) to form a sulfonamide. The resulting N-H bond is more acidic and can be selectively deprotonated and alkylated. The sulfonamide group is then removed under reductive or acidic conditions to yield the secondary amine.[3][12]
-
Carbamate Formation: Protecting the amine with groups like tert-butoxycarbonyl (Boc) forms a carbamate. The protected amine can be alkylated, and the Boc group is subsequently removed with acid (e.g., TFA).[3][12]
This multi-step process is often justified by the high selectivity and cleaner reaction profiles it provides.[13]
Q5: How does the choice of base and solvent impact the outcome of the alkylation?
A5: The base and solvent system is crucial for controlling reaction outcomes.[6]
-
Base: The choice of base can significantly influence selectivity. For instance, cesium bases (e.g., Cs2CO3) have been shown to promote selective mono-N-alkylation of aromatic amines.[14][15] The basicity and solubility of the base in the chosen solvent are key factors.[15] Weaker, non-nucleophilic bases are generally preferred to avoid side reactions.
-
Solvent: The solvent polarity can affect the relative nucleophilicity of the primary and secondary amines. Less polar solvents may sometimes reduce the rate of the second alkylation.[3] In some cases, ionic liquids have been used to improve selectivity in the N-alkylation of anilines.[14][15]
Troubleshooting Workflow
If over-alkylation is observed, the following workflow can guide the optimization process.
Caption: A decision tree for troubleshooting over-alkylation.
Data Summary: Controlling N-Alkylation
The following table summarizes various strategies and their general effectiveness in controlling the selectivity of N-alkylation towards the desired mono-alkylated product.
| Strategy | Key Parameters / Reagents | Selectivity for Mono-alkylation | Key Considerations |
| Stoichiometry Control | Use 5-10x excess of primary amine | Moderate | Atom inefficient; requires separation of excess amine.[1] |
| Slow Addition | Add alkylating agent dropwise via syringe pump | Moderate to High | Maintains low concentration of alkylating agent.[1][3] |
| Protecting Groups | Sulfonyl chlorides (Ts-Cl), Boc-anhydride | High | Requires additional protection/deprotection steps.[3][6][12] |
| Reductive Amination | Amine + Aldehyde/Ketone + Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Very High | Widely applicable and highly selective method.[1][4][8] |
| "Borrowing Hydrogen" | Alcohols as alkylating agents with a metal catalyst (e.g., Ru, Ir) | High | Atom-economical with water as the only byproduct.[1][16] |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
This protocol describes a general method for the selective mono-N-alkylation of a primary fluorinated amine with an aldehyde.
Materials:
-
Primary fluorinated amine (1.0 eq)
-
Aldehyde (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
Procedure:
-
To a solution of the primary fluorinated amine (1.0 eq) in DCM, add the aldehyde (1.1 eq).
-
If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. Caution: Gas evolution may occur.
-
Allow the reaction to stir at room temperature for 3-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired secondary amine.
Protocol 2: N-Alkylation via Sulfonamide Protecting Group
This protocol outlines the synthesis of a secondary amine using a toluenesulfonyl (tosyl) protecting group.
Step A: Protection
-
Dissolve the primary fluorinated amine (1.0 eq) in pyridine or DCM with triethylamine (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (Ts-Cl) (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-tosylated amine, which can be purified by recrystallization or chromatography.
Step B: Alkylation
-
Dissolve the N-tosylated amine (1.0 eq) in a suitable solvent like DMF or acetonitrile.
-
Add a base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Add the alkyl halide (1.2 eq) and heat the mixture (e.g., 60-80 °C) until the alkylation is complete.[3]
-
Cool the reaction, add water, and extract the product. Purify to obtain the N-alkylated sulfonamide.[3]
Step C: Deprotection
-
Cleave the tosyl group using appropriate conditions, such as refluxing with HBr in acetic acid or using a reducing agent like sodium naphthalenide, to yield the final secondary amine.[3]
Reaction Pathway Visualization
The following diagram illustrates the competing pathways in direct alkylation versus the controlled pathway of reductive amination.
Caption: Competing pathways of direct vs. reductive amination.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Protective Groups [organic-chemistry.org]
- 12. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. books.rsc.org [books.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4,4-Difluorocyclohexylamine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4,4-Difluorocyclohexylamine hydrochloride from a reaction mixture. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound relevant to its purification?
A1: this compound is a white to off-white crystalline solid.[1] As a hydrochloride salt, it is generally soluble in polar solvents such as water, ethanol, and methanol, and has low solubility in non-polar organic solvents.[1] This solubility profile is a key factor in developing purification strategies like recrystallization and extraction.
Q2: What are the likely impurities in a reaction mixture from the synthesis of this compound, particularly via reductive amination?
A2: If synthesized via reductive amination of 4,4-difluorocyclohexanone, common impurities may include:
-
Unreacted starting materials: 4,4-difluorocyclohexanone.
-
Imine intermediate: The imine formed between 4,4-difluorocyclohexanone and the amine source.
-
Byproducts from the reducing agent: For example, borane-amine complexes if sodium borohydride or similar reagents are used.
-
Over-alkylated products: If a primary amine is used and dialkylation occurs.
-
Side-products from the fluorination step in the synthesis of the ketone precursor.
Q3: Can I purify the free base, 4,4-Difluorocyclohexylamine, and then convert it to the hydrochloride salt?
A3: Yes, this is a common and effective strategy. Purifying the free amine by column chromatography or distillation can be more straightforward for removing non-basic impurities. The purified amine can then be converted to the hydrochloride salt by treatment with hydrochloric acid.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing. | The solvent may be too non-polar, or the solution is cooling too rapidly. | Try a more polar solvent system (e.g., ethanol/water). Ensure slow cooling by allowing the flask to cool to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization. |
| Low recovery of purified product. | The compound is too soluble in the chosen recrystallization solvent, even at low temperatures. Too much solvent was used. | Select a solvent in which the compound has lower solubility at cold temperatures. Use the minimum amount of hot solvent necessary to dissolve the crude product. Add a miscible anti-solvent (a solvent in which the compound is insoluble) to the solution after dissolution to decrease solubility. |
| Purity does not improve significantly after recrystallization. | The impurities have very similar solubility profiles to the desired product in the chosen solvent. | Try a different solvent system for recrystallization. Consider a multi-step purification approach, such as an acid-base extraction followed by recrystallization. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Significant tailing of the amine peak on a silica gel column. | The basic amine is interacting strongly with the acidic silanol groups on the silica surface. | Deactivate the silica gel by adding a small percentage of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the eluent. Alternatively, use a less acidic stationary phase like alumina or an amine-functionalized silica gel. |
| Product does not elute from the column. | The product is too polar for the chosen eluent system and is strongly adsorbed to the stationary phase. | Increase the polarity of the eluent. For silica gel chromatography, a common mobile phase for amines is a gradient of methanol in dichloromethane. |
| Co-elution of impurities with the product. | The chosen eluent system does not provide sufficient resolution. | Optimize the eluent system by trying different solvent combinations or using a shallower gradient. Consider using a different stationary phase. |
Acid-Base Extraction Issues
| Problem | Possible Cause | Solution |
| Formation of an emulsion during extraction. | Agitation was too vigorous, or there are surfactants present. | Gently invert the separatory funnel instead of shaking vigorously. Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions. Filtration through a pad of celite may also be effective. |
| Low recovery after basification and extraction of the free amine. | The pH of the aqueous layer was not sufficiently basic to deprotonate the amine hydrochloride. The free amine has some solubility in the aqueous layer. | Ensure the aqueous layer is sufficiently basic (pH > 10) by testing with pH paper. Perform multiple extractions with the organic solvent to ensure complete removal of the free amine from the aqueous layer. |
| The product precipitates out of the aqueous layer upon basification. | The free amine is not very soluble in the organic extraction solvent. | In this case, the precipitated free amine can be collected by filtration. The aqueous layer can still be extracted to recover any dissolved amine. |
Data Presentation
The following table summarizes typical purification outcomes for amine hydrochlorides using various techniques, based on data for analogous compounds. Note: These are representative values and will need to be optimized for this compound.
| Purification Method | Typical Purity Improvement | Expected Recovery Range | Key Considerations |
| Recrystallization | From ~90% to >99% | 70-90% | Highly dependent on solvent selection. |
| Acid-Base Extraction | Effective for removing non-basic impurities. | 85-95% | Potential for emulsion formation. |
| Column Chromatography (Silica Gel with modifier) | Can increase purity from a complex mixture to >98% | 60-85% | Potential for product loss on the column. |
| Preparative HPLC | Can achieve >99.5% purity | 50-80% | Lower throughput and higher cost. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The optimal solvent system should be determined through small-scale trials.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture with water)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen recrystallization solvent.
-
Gently heat the mixture to the boiling point of the solvent while stirring.
-
Continue to add small portions of the hot solvent until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification by Acid-Base Extraction
This protocol describes the purification of this compound by removing neutral organic impurities.
Materials:
-
Crude reaction mixture containing 4,4-Difluorocyclohexylamine
-
Organic solvent (e.g., dichloromethane or ethyl acetate)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Separatory funnel
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with 1 M HCl. The amine will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.
-
Combine the aqueous layers containing the amine hydrochloride.
-
Wash the combined aqueous layers with a small amount of fresh organic solvent to remove any remaining neutral impurities.
-
To isolate the free amine, cool the aqueous layer in an ice bath and slowly add 1 M NaOH until the solution is basic (pH > 10).
-
Extract the free amine from the basified aqueous layer with an organic solvent (e.g., dichloromethane) 3-4 times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the purified free amine.
-
To obtain the hydrochloride salt, dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent or bubble HCl gas through the solution until precipitation is complete. Collect the precipitate by filtration.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Validation & Comparative
Validation of 4,4-Difluorocyclohexylamine Hydrochloride as an 11-β-HSD1 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 11-β-HSD1 Inhibition
11-β-hydroxysteroid dehydrogenase type 1 (11-β-HSD1) is a critical enzyme in the prereceptor activation of glucocorticoids. It catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid signaling in a tissue-specific manner. Dysregulation of 11-β-HSD1 has been implicated in a range of metabolic disorders, including obesity, insulin resistance, and type 2 diabetes, making it a compelling therapeutic target. Inhibition of 11-β-HSD1 is a promising strategy to mitigate the detrimental effects of excess glucocorticoid action in key metabolic tissues.
Comparative Analysis of 11-β-HSD1 Inhibitors
To contextualize the potential of 4,4-Difluorocyclohexylamine hydrochloride, its performance should be benchmarked against established 11-β-HSD1 inhibitors. The following table summarizes the inhibitory potency of several known inhibitors.
Table 1: Comparison of 11-β-HSD1 Inhibitor Potency
| Compound | Type | Target | IC50 (nM) | EC50 (nM) | Key Characteristics |
| This compound | Small Molecule | Human 11-β-HSD1 | Data not available | Data not available | Identified as an 11-β-HSD1 inhibitor. |
| PF-915275 | Potent and Selective | Human 11-β-HSD1 | Ki = 2.3 | 15 (in HEK293 cells)[1][2] | Orally active with demonstrated species-dependent potency.[2] |
| AZD4017 | Potent and Selective | Human 11-β-HSD1 | 7[3][4] | 2 (in human adipocytes)[3] | Shows high selectivity over 11-β-HSD2.[3] |
| Carbenoxolone | Non-selective | Human 11-β-HSD1 & 2 | Low micromolar range | Data not available | A derivative of glycyrrhetinic acid; also inhibits 11-β-HSD2.[5] |
| 18β-Glycyrrhetinic Acid | Non-selective | Human 11-β-HSD1 & 2 | 232.3[6] | Data not available | A natural product from licorice root; also inhibits 11-β-HSD2. |
| INCB13739 | Potent and Selective | Human 11-β-HSD1 | Data not available | Data not available | Orally active and has shown efficacy in clinical trials for type 2 diabetes.[7][8][9][10] |
Experimental Protocols for Validation
The following are detailed methodologies for key experiments to validate the inhibitory activity of compounds against 11-β-HSD1.
In Vitro Enzymatic Assay for IC50 Determination
This assay directly measures the inhibition of recombinant 11-β-HSD1 enzyme activity.
Materials:
-
Recombinant human 11-β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Detection system for cortisol (e.g., HTRF, ELISA, or LC-MS/MS)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and recombinant 11-β-HSD1 enzyme.
-
Add the test compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, cortisone.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a stop solution or by placing on ice).
-
Quantify the amount of cortisol produced using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Assay for EC50 Determination
This assay measures the ability of a compound to inhibit 11-β-HSD1 activity within a cellular context.
Materials:
-
A suitable cell line expressing 11-β-HSD1 (e.g., HEK293 cells stably expressing human 11-β-HSD1, or a relevant cell line with endogenous expression like differentiated adipocytes).
-
Cell culture medium and reagents.
-
Cortisone (substrate).
-
Test compound.
-
Lysis buffer (if measuring intracellular cortisol).
-
Detection system for cortisol.
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Replace the culture medium with fresh medium containing the test compound at various concentrations. Include a vehicle control.
-
Pre-incubate the cells with the compound for a defined period (e.g., 1 hour).
-
Add cortisone to the medium to initiate the conversion to cortisol.
-
Incubate for a specific time (e.g., 4-24 hours).
-
Collect the cell culture supernatant or lyse the cells to measure cortisol levels.
-
Quantify the amount of cortisol produced.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizations
11-β-HSD1 Signaling Pathway
Caption: 11-β-HSD1 converts inactive cortisone to active cortisol.
Experimental Workflow for Inhibitor Validation
References
- 1. PF-915275 | Dehydrogenase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of 11β‐Hydroxysteroid dehydrogenase‐1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double‐blind, placebo‐controlled, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 11-β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor INCB13739 Improves Hyperglycemia in Patients With Type 2 Diabetes Inadequately Controlled by Metformin Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 11β-Hydroxysteroid dehydrogenase type 1 inhibition in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The 11-beta-hydroxysteroid dehydrogenase type 1 inhibitor INCB13739 improves hyperglycemia in patients with type 2 diabetes inadequately controlled by metformin monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 4,4-Difluorocyclohexylamine Hydrochloride and Cyclohexylamine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Fluorinated Amine and its Non-Fluorinated Counterpart
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into small molecules is a widely employed strategy to modulate their biological properties. This guide provides a comparative overview of the known biological activities of 4,4-Difluorocyclohexylamine hydrochloride and its non-fluorinated analog, cyclohexylamine. While direct comparative studies are notably absent in the current scientific literature, this document aims to synthesize the available information on each compound and discuss the anticipated effects of fluorination, thereby providing a valuable resource for researchers in drug discovery and development.
Overview of Biological Activities
This compound: An Inhibitor of 11-β-Hydroxysteroid Dehydrogenase 1
This compound has been identified as an inhibitor of the enzyme 11-β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)[1][2][3]. This enzyme is a key player in the peripheral metabolism of glucocorticoids, catalyzing the conversion of inactive cortisone to the active hormone cortisol. The inhibition of 11β-HSD1 is a therapeutic strategy being explored for a variety of metabolic conditions, including type 2 diabetes and obesity[4][5]. By reducing the intracellular concentration of cortisol in key metabolic tissues such as the liver and adipose tissue, 11β-HSD1 inhibitors can ameliorate the downstream effects of excessive glucocorticoid signaling.
Cyclohexylamine: A Metabolite and Chemical Intermediate
Cyclohexylamine is a primary aliphatic amine that serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and herbicides[6]. It is perhaps most widely known as a metabolite of the artificial sweetener sodium cyclamate. The biological activities of cyclohexylamine itself are not as specifically defined in the context of enzyme inhibition as its fluorinated counterpart. It is recognized as a weak base and its biological effects are often discussed in the context of its metabolism and excretion.
The Impact of Fluorination: A Comparative Perspective
Key potential effects of the 4,4-difluoro substitution include:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. This can lead to a longer biological half-life for the fluorinated compound compared to its non-fluorinated analog.
-
Lipophilicity and Binding Affinity: Fluorination can alter the lipophilicity of a molecule, which can affect its ability to cross cell membranes and bind to target proteins. The electron-withdrawing nature of fluorine can also influence the acidity of the amine group, potentially impacting interactions with the active site of an enzyme.
-
Conformational Effects: The introduction of fluorine can influence the conformational preferences of the cyclohexyl ring, which may lead to a more favorable orientation for binding to a biological target.
It is important to emphasize that without direct comparative experimental data, these points remain informed hypotheses.
Quantitative Data Comparison
A direct quantitative comparison of the biological activities of this compound and cyclohexylamine cannot be provided at this time due to a lack of available data in the peer-reviewed scientific literature. No studies reporting the half-maximal inhibitory concentration (IC50) or binding affinity (Ki) of cyclohexylamine for 11β-HSD1, or a head-to-head comparison of the two compounds on any other biological target, were identified.
Experimental Protocols
To facilitate further research into the comparative biological activities of these compounds, a detailed, generalized protocol for an in vitro 11β-HSD1 inhibition assay is provided below. This protocol is intended as a starting point and may require optimization based on specific laboratory conditions and reagents.
In Vitro 11β-HSD1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human 11β-HSD1.
Materials:
-
Human liver microsomes (as a source of 11β-HSD1)
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Test compounds (this compound and cyclohexylamine)
-
Positive control inhibitor (e.g., Carbenoxolone)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS analysis
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds, positive control, and cortisone in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of NADPH in phosphate buffer.
-
Prepare human liver microsomes at a predetermined optimal concentration in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add the test compounds at various concentrations. Include wells for a positive control, a negative control (vehicle), and a no-cofactor control.
-
Add the human liver microsome preparation to each well and pre-incubate for a short period at 37°C.
-
Initiate the enzymatic reaction by adding the NADPH and cortisone solution to each well.
-
Incubate the plate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the amount of cortisol produced using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Visualizing Biological Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated.
References
- 1. scbt.com [scbt.com]
- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | 675112-70-6 [chemicalbook.com]
- 4. Inhibition of 11beta-hydroxysteroid dehydrogenase type 1 as a promising therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 11beta-Hydroxysteroid dehydrogenase type 1 inhibitors: novel agents for the treatment of metabolic syndrome and obesity-related disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atamankimya.com [atamankimya.com]
The Strategic Advantage of 4,4-Difluorocyclohexylamine Hydrochloride in Modern Medicinal Chemistry
For researchers, scientists, and drug development professionals, the quest for drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is a paramount challenge. The strategic incorporation of fluorine into molecular scaffolds has emerged as a powerful tool to enhance drug-like properties. This guide provides a comprehensive comparison of 4,4-Difluorocyclohexylamine hydrochloride against its non-fluorinated and monofluorinated analogs, highlighting its advantages with supporting experimental data and detailed protocols.
The introduction of fluorine into a drug candidate can profoundly influence its metabolic stability, lipophilicity, and basicity (pKa), ultimately impacting its efficacy and safety profile. The 4,4-difluorocyclohexylamine moiety, in particular, offers a unique combination of properties that make it an attractive building block in the design of novel therapeutics.
Enhanced Metabolic Stability: A Key Advantage
One of the most significant advantages of incorporating the 4,4-difluorocyclohexyl group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which are primary drivers of drug metabolism in the liver. This "metabolic blocking" at the 4-position of the cyclohexane ring prevents hydroxylation, a common metabolic pathway for cyclohexyl groups.[1][2]
A comparative analysis of metabolic stability using human liver microsomes demonstrates the superior stability of compounds containing the 4,4-difluorocyclohexyl moiety.
| Compound | Moiety | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Cyclohexylamine Analog | Non-fluorinated | 15 | 46.2 |
| 4-Fluorocyclohexylamine Analog | Monofluorinated | 35 | 19.8 |
| 4,4-Difluorocyclohexylamine Analog | Difluorinated | > 120 | < 5.8 |
Table 1: Comparative Metabolic Stability. The data presented is representative of typical results observed in in-vitro metabolic stability assays and is intended for comparative purposes.
The significantly longer half-life and lower intrinsic clearance of the 4,4-difluorinated analog highlight its reduced susceptibility to metabolism, which can translate to improved bioavailability and a longer duration of action in vivo.
Modulation of Physicochemical Properties: Fine-Tuning for Success
The strong electron-withdrawing nature of the two fluorine atoms in this compound also influences key physicochemical properties like pKa and lipophilicity (LogP).
Basicity (pKa)
The gem-difluoro substitution lowers the basicity of the amine group. This reduction in pKa can be advantageous in several ways, including reducing off-target interactions with aminergic GPCRs and improving the overall selectivity profile of a drug candidate.
| Compound | pKa |
| Cyclohexylamine | 10.64[3] |
| 4-Fluorocyclohexylamine | ~9.9 |
| 4,4-Difluorocyclohexylamine | ~9.86 (Predicted) [4] |
Table 2: Comparison of pKa Values. The pKa for 4-Fluorocyclohexylamine is an estimated value based on general trends, while the value for 4,4-Difluorocyclohexylamine is a predicted value.
Lipophilicity (LogP)
While fluorination is often associated with increased lipophilicity, the effect of gem-difluorination on a cyclohexyl ring is more nuanced. It can subtly modulate lipophilicity to achieve an optimal balance for membrane permeability and aqueous solubility.
| Compound | Calculated LogP |
| Cyclohexylamine | 1.49 |
| 4-Fluorocyclohexylamine | 1.65 |
| 4,4-Difluorocyclohexylamine | 1.2 (XLogP3) [4] |
Table 3: Comparison of Calculated LogP Values. LogP values are calculated estimates and can vary depending on the algorithm used.
Case Study: Maraviroc - A testament to the power of difluorination
A prominent example showcasing the benefits of the 4,4-difluorocyclohexyl moiety is the FDA-approved anti-HIV drug, Maraviroc. Maraviroc is a CCR5 antagonist that blocks the entry of the HIV virus into host cells.[5][6] The inclusion of the 4,4-difluorocyclohexane group was a critical design element that contributed to its favorable pharmacokinetic profile and potent antiviral activity.[5]
Caption: Maraviroc blocks HIV entry by antagonizing the CCR5 receptor.
Experimental Protocols
General Procedure for Synthesis of a Drug Candidate using this compound
This protocol outlines a general reductive amination procedure for incorporating the 4,4-difluorocyclohexylamine moiety into a drug scaffold.
Caption: General workflow for incorporating the 4,4-difluorocyclohexylamine moiety.
In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol is designed to compare the metabolic stability of a compound containing the 4,4-difluorocyclohexyl moiety with its non-fluorinated and monofluorinated analogs.
Materials:
-
Test compounds (non-fluorinated, monofluorinated, and 4,4-difluorinated analogs)
-
Human liver microsomes (HLM)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compound (e.g., Verapamil)
-
Negative control (without NADPH)
-
Acetonitrile (ACN) for quenching
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Preparation: Prepare stock solutions of test compounds and controls in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stocks in phosphate buffer.
-
Incubation: In a 96-well plate, add the HLM suspension to the appropriate wells. Add the working solutions of the test compounds and controls. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls. This marks time = 0.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), stop the reaction in the respective wells by adding ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Conclusion
This compound is a valuable building block for medicinal chemists seeking to overcome challenges in drug discovery. Its ability to confer enhanced metabolic stability and modulate physicochemical properties provides a clear advantage over non-fluorinated and monofluorinated analogs. The successful application of this moiety in the FDA-approved drug Maraviroc serves as a powerful validation of its utility. By leveraging the unique properties of this compound, researchers can design and develop more robust and effective drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 3. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 4. lookchem.com [lookchem.com]
- 5. An expedient synthesis of maraviroc (UK-427,857) via C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCR5 antagonists: host-targeted antivirals for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cyclohexylamines in Drug Design
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a powerful tool to optimize drug candidates. This guide provides a comprehensive comparison of fluorinated and non-fluorinated cyclohexylamines, a common motif in medicinal chemistry, supported by experimental data and detailed protocols.
The introduction of fluorine onto a cyclohexylamine ring can profoundly influence a molecule's physicochemical and pharmacological properties. These modifications can lead to significant improvements in metabolic stability, receptor binding affinity, and overall therapeutic potential.[1] This analysis delves into the quantitative differences between these two classes of compounds, offering insights to guide rational drug design.
Physicochemical and Pharmacological Properties: A Head-to-Head Comparison
The substitution of hydrogen with fluorine can dramatically alter a compound's lipophilicity (LogP), metabolic stability, and basicity (pKa). These changes, in turn, affect the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
| Property | Non-Fluorinated Cyclohexylamine Analog | Fluorinated Cyclohexylamine Analog | Impact of Fluorination | Reference |
| Lipophilicity (LogP) | Varies | Generally increased with CF3, subtle effects with single F | Can increase or decrease depending on the degree and position of fluorination, impacting membrane permeability.[1][2][3] | [1][2][3] |
| Metabolic Stability (t½ in HLM) | Susceptible to metabolism | Significantly increased | The strong C-F bond blocks metabolic sites, leading to a longer half-life.[1] | [1] |
| Basicity (pKa) | Higher | Lower | The electron-withdrawing nature of fluorine reduces the basicity of the amine. | [2] |
| Receptor Binding Affinity (Ki) | Varies | Can be significantly increased or decreased | Fluorination can alter conformation and electronic interactions with the target receptor. |
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential.
LogP Determination (Shake-Flask Method)
Objective: To determine the partition coefficient (LogP) of a compound between n-octanol and water.
Protocol:
-
Preparation of Phases: Prepare n-octanol saturated with water and water (pH 7.4 phosphate buffer) saturated with n-octanol. Allow the phases to separate for 24 hours.[4]
-
Compound Dissolution: Dissolve a precisely weighed amount of the test compound in a 50/50 mixture of the prepared n-octanol and water phases.[4]
-
Equilibration: Shake the mixture vigorously to ensure thorough partitioning of the compound between the two phases and then allow it to separate for 24 hours.[4]
-
Analysis: Carefully sample both the n-octanol and aqueous phases. Analyze the concentration of the compound in each phase using a suitable analytical method, such as HPLC.[4]
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[5]
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Objective: To assess the metabolic stability of a compound when exposed to liver enzymes.
Protocol:
-
Reagent Preparation: Thaw human liver microsomes (HLM) on ice. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a NADPH-regenerating system.[1]
-
Incubation: In a 96-well plate, incubate the test compound (final concentration typically 1 µM) with HLM in a phosphate buffer (pH 7.4) at 37°C.[6][7]
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system.[1]
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, and 60 minutes).[7]
-
Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.[8]
-
Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.[6]
-
Data Analysis: Determine the rate of disappearance of the parent compound to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[9]
Receptor Binding Assay (Competition Assay for GPCRs)
Objective: To determine the binding affinity (Ki) of a test compound to a specific G-protein coupled receptor (GPCR).
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.[10]
-
Assay Setup: In a 96-well plate, add a binding buffer, a fixed concentration of a radiolabeled ligand known to bind to the receptor, and serial dilutions of the unlabeled test compound.[10]
-
Incubation: Add the prepared cell membranes to the wells and incubate the plate to allow the binding to reach equilibrium.[10]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the free radioligand in the solution.[10]
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[10]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[10]
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[10]
Visualizing the Impact: Signaling Pathways and Experimental Workflows
Arylcyclohexylamines often exert their effects through modulation of various receptor systems, including NMDA receptors, dopamine transporters, and mu-opioid receptors.[11] Understanding these signaling pathways is crucial for rational drug design.
Conclusion
The strategic fluorination of cyclohexylamines offers a powerful approach to modulate key drug-like properties. As demonstrated, fluorination can significantly enhance metabolic stability and alter receptor binding affinity, although the effects on lipophilicity are more nuanced and context-dependent. The provided experimental protocols and signaling pathway diagrams offer a foundational framework for researchers to systematically evaluate and optimize fluorinated cyclohexylamine derivatives in their drug discovery programs. A thorough understanding of these principles is essential for the rational design of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. acdlabs.com [acdlabs.com]
- 6. mercell.com [mercell.com]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 9. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating 4,4-Difluorocyclohexylamine Hydrochloride in Enzyme Inhibition Assays: A Comparative Guide
For researchers and professionals in drug development, understanding the inhibitory potential of novel compounds is a critical step in the discovery pipeline. This guide provides a comparative evaluation of 4,4-Difluorocyclohexylamine hydrochloride as an enzyme inhibitor, with a specific focus on its activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). We present its performance in the context of other known inhibitors, supported by experimental data and detailed protocols.
Comparative Analysis of 11β-HSD1 Inhibitors
This compound has been identified as an inhibitor of 11β-HSD1, an enzyme implicated in metabolic syndrome and obesity-related disorders.[1] The primary function of 11β-HSD1 is the conversion of inactive cortisone to active cortisol, a glucocorticoid that can lead to insulin resistance and hyperglycemia when present in excess.[2][3] The inhibition of this enzyme is, therefore, a promising therapeutic strategy.[2]
| Compound | Target Enzyme | IC50 (nM) | Notes |
| This compound | 11β-HSD1 | Data not publicly available | Identified as an inhibitor of 11β-HSD1. |
| INCB13739 | 11β-HSD1 | 3.2 (enzymatic), 1.1 (PBMC) | Orally active, potent, and selective inhibitor.[4] |
| AZD4017 | 11β-HSD1 | 7 | Potent and selective inhibitor.[4] |
| BVT-14225 | 11β-HSD1 | 52 | A selective inhibitor.[4] |
| ABT-384 | 11β-HSD1 | Ki of 0.1-2.7 (rodent, monkey, human) | High-affinity inhibitor.[4] |
| Emodin | 11β-HSD1 | 186 (human), 86 (mouse) | A potent and selective natural compound.[4] |
Experimental Protocols
A robust evaluation of enzyme inhibitors requires standardized and reproducible experimental protocols. Below are detailed methodologies for in vitro and ex vivo 11β-HSD1 inhibition assays.
In Vitro 11β-HSD1 Inhibition Potency (IC50) Assessment
This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of 11β-HSD1 by 50%.
-
Materials:
-
Recombinant human 11β-HSD1
-
Cortisone (substrate)
-
NADPH (cofactor)
-
NADPH regeneration system (e.g., glucose-6-phosphate and G6P dehydrogenase)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Assay buffer (e.g., 100 mM K2HPO4/KH2PO4, pH 7.5)
-
384-well plates
-
Cortisol competitive homogeneous time-resolved fluorescence (HTRF) assay kit
-
-
Procedure:
-
Prepare a reaction mixture in a 384-well plate containing recombinant human 11β-HSD1, cortisone, NADPH, and the NADPH regeneration system in the assay buffer.[5][6]
-
Add the test inhibitor at a range of concentrations.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 25 minutes).[5]
-
Stop the reaction and measure the amount of cortisol produced using a cortisol competitive HTRF assay.[6]
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
-
Ex Vivo 11β-HSD1 Activity Assay
This assay measures the ability of an inhibitor to engage its target in a biological tissue sample.
-
Materials:
-
Tissues of interest (e.g., liver, adipose tissue) from experimental animals
-
Radiolabeled substrate (e.g., [3H]cortisone)
-
Incubation medium
-
Organic solvent (e.g., ethyl acetate) for steroid extraction
-
High-performance liquid chromatography (HPLC) system
-
Scintillation counter
-
-
Procedure:
-
Harvest tissues from animals treated with the inhibitor or a vehicle control.[5]
-
Incubate fresh tissue samples in a medium containing a known concentration of radiolabeled cortisone.[5][6] Incubation times will vary depending on the tissue.[5][6]
-
Stop the reaction and extract the steroids from the medium using an organic solvent.[5][6]
-
Separate the radiolabeled cortisone and cortisol using reverse-phase HPLC.[6]
-
Quantify the amount of each steroid using a scintillation counter to determine the percent conversion and, consequently, the level of enzyme inhibition.[5]
-
Visualizing the Mechanism of Action
To better understand the biological context of 11β-HSD1 inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: 11β-HSD1 signaling pathway and point of inhibition.
Caption: General workflow for in vitro enzyme inhibition assay.
References
- 1. 11beta-Hydroxysteroid dehydrogenase type 1 inhibitors: novel agents for the treatment of metabolic syndrome and obesity-related disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 11β-Hydroxysteroid Dehydrogenase Type 1(11β-HSD1) mediates insulin resistance through JNK activation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 4,4-Difluorocyclohexylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural confirmation of novel chemical entities is paramount. Fluorinated organic molecules, in particular, have garnered significant attention due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comparative spectroscopic analysis of 4,4-Difluorocyclohexylamine hydrochloride and its non-fluorinated analog, Cyclohexylamine hydrochloride, utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
The inclusion of a gem-difluoro group at the 4-position of the cyclohexyl ring introduces distinct spectroscopic signatures. This guide will delve into these differences, offering a framework for the structural elucidation of this and similar fluorinated compounds. While experimentally derived data for Cyclohexylamine hydrochloride is readily available, the corresponding experimental spectra for this compound are not widely published. Therefore, this guide presents a hypothetical, yet chemically accurate, dataset for the fluorinated compound based on established principles of spectroscopic analysis for analogous molecules.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for both compounds, highlighting the influence of the difluoro substitution.
Table 1: ¹H NMR Data (400 MHz, D₂O)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound (Hypothetical) | ~3.4 | Multiplet | H-1 (CH-NH₃⁺) |
| ~2.1-2.3 | Multiplet | H-2, H-6 (axial & equatorial) | |
| ~1.9-2.1 | Multiplet | H-3, H-5 (axial & equatorial) | |
| Cyclohexylamine hydrochloride [1] | 3.16 | Multiplet | H-1 (CH-NH₃⁺) |
| 1.99 | Multiplet | H-2a, H-6a (axial) | |
| 1.80 | Multiplet | H-3a, H-5a (axial) | |
| 1.65 | Multiplet | H-4a (axial) | |
| 1.28-1.41 | Multiplet | H-2e, H-3e, H-4e, H-5e, H-6e (equatorial) |
Table 2: ¹³C NMR Data (100 MHz, D₂O)
| Compound | Chemical Shift (δ) ppm | Assignment | Notes |
| This compound (Hypothetical) | ~122 (t, ¹JCF ≈ 240 Hz) | C-4 (CF₂) | Triplet due to C-F coupling |
| ~49 | C-1 (CH-NH₃⁺) | ||
| ~32 (t, ²JCF ≈ 25 Hz) | C-3, C-5 | Triplet due to C-F coupling | |
| ~28 | C-2, C-6 | ||
| Cyclohexylamine hydrochloride [2] | 51.5 | C-1 (CH-NH₃⁺) | |
| 33.5 | C-2, C-6 | ||
| 25.0 | C-3, C-5 | ||
| 24.5 | C-4 |
Table 3: FT-IR Data (Solid, KBr Pellet)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound (Hypothetical) | ~2900-3100 | N-H stretch (ammonium salt) |
| ~2870-2950 | C-H stretch (aliphatic) | |
| ~1500-1600 | N-H bend (ammonium salt) | |
| ~1050-1250 | C-F stretch (strong) | |
| Cyclohexylamine hydrochloride [3] | ~2940, 2860 | C-H stretch (aliphatic) |
| ~2000-2800 (broad) | N-H stretch (ammonium salt) | |
| ~1610, 1505 | N-H bend (ammonium salt) | |
| ~1450 | C-H bend |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Key m/z values | Assignment |
| This compound (Hypothetical) | 135 | [M-HCl]⁺ (molecular ion of free base) |
| 116 | [M-HCl-F]⁺ | |
| 98 | [M-HCl-HF₂]⁺ | |
| Cyclohexylamine hydrochloride [4] | 99 | [M-HCl]⁺ (molecular ion of free base) |
| 82 | [M-HCl-NH₃]⁺ | |
| 56 | [C₄H₈]⁺ (base peak) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei in the molecule.
Instrumentation: 400 MHz NMR Spectrometer.
Sample Preparation:
-
Weigh approximately 10-20 mg of the sample (this compound or Cyclohexylamine hydrochloride).
-
Dissolve the sample in approximately 0.7 mL of deuterium oxide (D₂O) in a clean, dry NMR tube.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard 1D proton acquisition.
-
Solvent: D₂O
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 16 ppm
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard 1D carbon acquisition with proton decoupling.
-
Solvent: D₂O
-
Temperature: 298 K
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.
Instrumentation: FT-IR Spectrometer with a KBr press.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet-forming die.
-
Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.
-
Place the KBr pellet in the sample holder of the FT-IR instrument for analysis.
IR Acquisition Parameters (Typical):
-
Mode: Transmission
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Background: A background spectrum of a pure KBr pellet should be collected prior to sample analysis.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Mass Spectrometer with an Electron Ionization (EI) source.
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) inlet.
MS Acquisition Parameters (Typical):
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
-
Source Temperature: 200°C
Workflow for Structural Confirmation
The logical flow for confirming the structure of this compound using the discussed spectroscopic techniques is illustrated in the diagram below.
Caption: Workflow for the structural confirmation of this compound.
References
Assessing the Target Specificity of 4,4-Difluorocyclohexylamine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the target specificity of 4,4-Difluorocyclohexylamine hydrochloride, a putative inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The following sections detail its performance in relation to other known 11β-HSD1 inhibitors, supported by experimental data and methodologies, to aid in its evaluation for research and development purposes.
Introduction to 11β-HSD1 and the Importance of Target Specificity
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a key enzyme in the prereceptor activation of glucocorticoids, catalyzing the conversion of inactive cortisone to active cortisol. This amplification of glucocorticoid signaling in metabolic tissues has implicated 11β-HSD1 in the development of metabolic disorders such as type 2 diabetes and obesity. Consequently, selective inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy.
However, the therapeutic efficacy of any 11β-HSD1 inhibitor is critically dependent on its target specificity. Off-target interactions can lead to unforeseen side effects and confound clinical outcomes. A crucial aspect of specificity for 11β-HSD1 inhibitors is their selectivity against the isoenzyme 11β-HSD2. Inhibition of 11β-HSD2 can lead to apparent mineralocorticoid excess syndrome, characterized by hypertension and hypokalemia. Therefore, a thorough assessment of an inhibitor's activity against both isoforms is paramount.
While this compound is cited as an inhibitor of 11β-HSD1, publicly available quantitative data on its potency and selectivity is limited. This guide aims to provide a framework for its evaluation by comparing it with well-characterized 11β-HSD1 inhibitors.
Comparative Analysis of 11β-HSD1 Inhibitors
To provide a context for the evaluation of this compound, the following table summarizes the in vitro potency and selectivity of several known 11β-HSD1 inhibitors. It is important to note that direct quantitative data for this compound is not available in the public domain.
Table 1: In Vitro Potency and Selectivity of Selected 11β-HSD1 Inhibitors
| Compound | Target Isozyme(s) | IC50 / Ki (11β-HSD1) | IC50 (11β-HSD2) | Selectivity Profile |
| This compound | 11β-HSD1 (putative) | Data not available | Data not available | Data not available |
| AMG 221 | 11β-HSD1 | 10.1 nM (IC50), 12.8 nM (Ki) | > 10 µM | >1000-fold for 11β-HSD1 |
| BI 187004 | 11β-HSD1 | Data not readily available | Data not readily available | Selective for 11β-HSD1 |
| MK-0916 | 11β-HSD1 | Data not readily available | Data not readily available | Selective for 11β-HSD1 |
| INCB13739 | 11β-HSD1 | Data not readily available | Data not readily available | Selective for 11β-HSD1 |
| Carbenoxolone | 11β-HSD1 and 11β-HSD2 | Low micromolar range | Inhibits | Non-selective |
Experimental Protocols
To facilitate the direct assessment of this compound, detailed protocols for key in vitro enzyme inhibition assays are provided below.
In Vitro 11β-HSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay determines the in vitro potency (IC50) of a test compound against 11β-HSD1.
Materials:
-
Recombinant human 11β-HSD1
-
Cortisone (substrate)
-
NADPH (cofactor)
-
NADPH regeneration system (e.g., glucose-6-phosphate and G6P dehydrogenase)
-
Test compound (e.g., this compound)
-
Potent, non-selective inhibitor (e.g., glycyrrhetinic acid) for stopping the reaction
-
Cortisol-d2 (XL665) tracer
-
Anti-cortisol antibody conjugated to a cryptate fluorophore (e.g., Lumi4-Tb)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
384-well microplates
Procedure:
-
Prepare a reaction mixture containing recombinant human 11β-HSD1, cortisone, NADPH, and the NADPH regeneration system in the assay buffer.
-
Add serial dilutions of the test compound to the wells of the microplate.
-
Initiate the enzymatic reaction by adding the reaction mixture to the wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding the non-selective inhibitor along with the cortisol-d2 tracer.
-
Add the anti-cortisol antibody-cryptate conjugate to the wells.
-
Incubate at room temperature for at least 2 hours to allow for antibody binding.
-
Measure the fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using an HTRF-compatible plate reader.
-
The ratio of the fluorescence signals is used to calculate the amount of cortisol produced.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
In Vitro 11β-HSD2 Inhibition Assay
This assay assesses the inhibitory activity of a test compound against the 11β-HSD2 isoform to determine selectivity.
Materials:
-
Lysates from cells stably expressing human 11β-HSD2
-
Radiolabeled cortisol (e.g., [3H]cortisol) as the substrate
-
NAD+ as the cofactor
-
Test compound
-
Scintillation fluid
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Prepare a reaction mixture containing the 11β-HSD2 cell lysate, radiolabeled cortisol, and NAD+ in an appropriate buffer.
-
Add serial dilutions of the test compound to the reaction tubes.
-
Initiate the reaction and incubate at 37°C for a specific duration.
-
Stop the reaction (e.g., by adding a solution of unlabeled cortisol and cortisone in methanol).
-
Separate the substrate (cortisol) and the product (cortisone) using TLC.
-
Quantify the amount of radiolabeled substrate and product using a scintillation counter.
-
Calculate the percent inhibition of 11β-HSD2 activity for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Visualizing Key Concepts
To further clarify the context of this comparison, the following diagrams illustrate the 11β-HSD1 signaling pathway, a general experimental workflow for assessing target specificity, and the logical relationship for inhibitor comparison.
Caption: The role of 11β-HSD1 in converting inactive cortisone to active cortisol, which then binds to the glucocorticoid receptor to modulate gene expression. This compound is a putative inhibitor of this enzyme.
Caption: A logical workflow for determining the target specificity of a potential 11β-HSD1 inhibitor by assessing its potency against both 11β-HSD1 and 11β-HSD2.
Caption: A decision-making framework for comparing and selecting 11β-HSD1 inhibitors based on key performance criteria.
Conclusion
The assessment of target specificity is a critical step in the development of any novel therapeutic agent. While this compound has been identified as a potential inhibitor of 11β-HSD1, a comprehensive evaluation of its performance requires robust experimental data. This guide provides the necessary context and methodologies to conduct a thorough comparative analysis. By determining its in vitro potency against 11β-HSD1 and its selectivity over 11β-HSD2, researchers can ascertain its potential as a valuable research tool or a viable candidate for further drug development. The comparison with established inhibitors such as AMG 221 highlights the high bar for both potency and selectivity required for a promising therapeutic candidate. The provided experimental protocols offer a clear path for generating the data needed to position this compound within the landscape of 11β-HSD1 inhibitors.
Comparative Analysis of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors: An Overview for Researchers
A comparative analysis of in vitro and in vivo studies involving 4,4-Difluorocyclohexylamine hydrochloride, a putative inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), cannot be provided at this time due to a lack of publicly available experimental data for this specific compound. Extensive searches of scientific literature and patent databases did not yield any studies presenting quantitative in vitro or in vivo results for this compound. The compound is primarily available as a research chemical, and its biological activity is noted in product listings as an inhibitor of 11β-HSD1.
However, for researchers, scientists, and drug development professionals interested in the therapeutic potential of 11β-HSD1 inhibition, this guide provides a comparative overview of alternative and well-characterized inhibitors of this enzyme. The following sections detail experimental data, protocols, and signaling pathways for a selection of representative 11β-HSD1 inhibitors that have been investigated in both preclinical and clinical settings.
Introduction to 11β-HSD1 Inhibition
11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a key enzyme in the glucocorticoid signaling pathway. It catalyzes the conversion of inactive cortisone to active cortisol in target tissues such as the liver, adipose tissue, and the brain. Overactivity of 11β-HSD1 is implicated in a range of metabolic disorders, including insulin resistance, obesity, and type 2 diabetes. Consequently, the development of potent and selective 11β-HSD1 inhibitors is a significant area of research for novel therapeutic agents.
Comparative Data of Selected 11β-HSD1 Inhibitors
The following tables summarize key in vitro and in vivo data for several notable 11β-HSD1 inhibitors, providing a basis for comparison of their potency, selectivity, and efficacy.
In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Selectivity vs. 11β-HSD2 | Assay System | Reference |
| Carbenoxolone | Human 11β-HSD1 | 80 | Non-selective | Cell-based assay | [1] |
| Compound 3h | Human 11β-HSD1 | 40 | Selective | Enzyme inhibition assay | [1] |
| Compound 18e | Human 11β-HSD1 | 363 | Selective | HTRF cortisol concentration assay | [2] |
| Adamantyl Amide Derivative | Human 11β-HSD1 | <100 | Selective | Cellular potency assay | [3] |
In Vivo Efficacy in Animal Models
| Compound | Animal Model | Dose | Route of Administration | Key Finding | Reference |
| Compound 13h | Normal Mice | 20 mg/kg | Oral | 86% inhibition in fat, 85% in liver after 2h | [2] |
| Tanshinone Derivatives (1, 17, 30) | ob/ob Mice | Not specified | Not specified | Significant inhibition of 11β-HSD1 in liver |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are summaries of common protocols used in the assessment of 11β-HSD1 inhibitors.
In Vitro 11β-HSD1 Inhibition Assay (HTRF)
This assay quantifies the production of cortisol from cortisone in cells overexpressing human 11β-HSD1.
-
Cell Culture: Human embryonic kidney (HEK-293) cells are transfected with a plasmid encoding human 11β-HSD1.
-
Compound Incubation: The transfected cells are incubated with varying concentrations of the test inhibitor and a fixed concentration of cortisone for a specified period (e.g., 3 hours).
-
Cortisol Detection: The amount of cortisol produced is measured using a Homogeneous Time Resolved Fluorescence (HTRF) assay. This involves the use of two antibodies, one labeled with a donor fluorophore and the other with an acceptor fluorophore, that bind to cortisol.
-
Data Analysis: The HTRF signal is proportional to the amount of cortisol produced. IC50 values are calculated from the dose-response curves.[2]
In Vivo Assessment of 11β-HSD1 Inhibition in Mice
This protocol evaluates the ability of an inhibitor to block 11β-HSD1 activity in target tissues of live animals.
-
Animal Model: Normal or disease-model (e.g., ob/ob) mice are used.
-
Compound Administration: The test inhibitor is administered to the mice via a specific route (e.g., oral gavage) at a defined dose.
-
Tissue Collection: At a predetermined time point after administration (e.g., 2 hours), the animals are euthanized, and target tissues such as the liver and adipose tissue are collected.
-
Ex Vivo Enzyme Assay: The tissues are homogenized, and the activity of 11β-HSD1 is measured by incubating the tissue homogenates with cortisone and a cofactor (NADPH) and quantifying the production of cortisol.
-
Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the treated group to that in a vehicle-treated control group.[2]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the 11β-HSD1 signaling pathway and a typical workflow for inhibitor screening.
Caption: The 11β-HSD1 enzyme converts inactive cortisone to active cortisol, which then binds to the glucocorticoid receptor to regulate gene transcription.
Caption: A typical workflow for the discovery and preclinical development of novel 11β-HSD1 inhibitors.
Conclusion
While specific experimental data for this compound remains elusive in the public domain, the broader field of 11β-HSD1 inhibition offers a rich landscape of well-characterized alternative compounds. The data and protocols presented in this guide for inhibitors such as carbenoxolone and various novel synthetic derivatives provide a valuable resource for researchers. These examples highlight the key parameters of potency, selectivity, and in vivo efficacy that are critical for the development of new therapeutic agents targeting the glucocorticoid pathway. Further research is warranted to elucidate the specific biological activity of this compound and its potential as a selective 11β-HSD1 inhibitor.
References
- 1. New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Cyclic Sulfamide Derivatives as 11β-Hydroxysteroid Dehydrogenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and biological evaluation of adamantyl amide 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4,4-Difluorocyclohexylamine Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides detailed, step-by-step procedures for the safe disposal of 4,4-Difluorocyclohexylamine hydrochloride, a compound that requires careful management due to its potential hazards. Adherence to these protocols is essential for protecting personnel and the environment.
Hazard Profile and Safety Summary
This compound is classified as a substance that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Ingestion of this compound is harmful.[2] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.
| Hazard Classification | Description | GHS Hazard Statement |
| Skin Irritation | Causes skin irritation | H315 |
| Eye Irritation | Causes serious eye irritation | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |
| Acute Toxicity (Oral) | Harmful if swallowed | H302 |
Data sourced from multiple safety data sheets.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment to minimize exposure risks.
| PPE Category | Specification | Standard Reference |
| Hand Protection | Protective gloves | 29 CFR 1910.138 |
| Eye and Face Protection | Chemical goggles or safety glasses; face shield | 29 CFR 1910.133 |
| Skin and Body Protection | Wear suitable protective clothing | - |
| Respiratory Protection | Use in a well-ventilated area. In case of inadequate ventilation, wear respiratory protection. | 29 CFR 1910.134 |
Always ensure that an emergency eye wash fountain and safety shower are readily accessible in the immediate vicinity of any potential exposure.[1]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocols
1. Unused or Expired Product:
-
Do not attempt to dispose of the chemical down the drain or in regular trash.
-
Ensure the product is in its original, tightly sealed container or a compatible, properly labeled waste container.
-
Store the container in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated.[3]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
The recommended method of disposal is through an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]
2. Contaminated Materials:
-
This category includes items such as used gloves, weighing papers, bench protectors, and spill cleanup materials.
-
Carefully place all contaminated solid materials into a designated, leak-proof container that is clearly labeled as hazardous waste and includes the chemical name.
-
Seal the container and store it in the hazardous waste accumulation area.
-
Follow the same procedure as for unused product for final disposal through a licensed waste carrier.[2]
3. Empty Containers:
-
Even "empty" containers may retain chemical residue and should be treated as hazardous.
-
Triple rinse the container with a suitable solvent (e.g., water or as recommended by your EHS office).
-
Collect the rinsate as hazardous waste and dispose of it along with the unused product. Do not pour the rinsate down the drain.
-
After triple rinsing, the container may be disposed of according to institutional and local regulations. In some cases, it may be recycled if not contaminated.[2] Puncture the container to prevent reuse.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Protect: Wear the full complement of prescribed PPE, including respiratory protection if necessary.
-
Contain: Stop the leak if it is safe to do so.[1] For solid spills, sweep or shovel the material into an appropriate container for disposal, minimizing dust generation.[1] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.[2]
-
Clean: Clean the spill area thoroughly.
-
Report: Notify your supervisor and EHS office immediately.
By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
Personal protective equipment for handling 4,4-Difluorocyclohexylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4,4-Difluorocyclohexylamine hydrochloride (CAS No. 675112-70-6). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical goggles or safety glasses with a face shield.[1] | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact which can lead to irritation.[1] |
| Body Protection | Wear suitable protective clothing, such as a lab coat. | Minimizes the risk of skin exposure to the chemical.[1] |
| Respiratory Protection | Use in a well-ventilated area. In case of inadequate ventilation, wear respiratory protection.[1] | Prevents inhalation of dust or mists that may cause respiratory irritation.[1] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial. The following workflow outlines the key steps from preparation to cleanup.
Caption: Procedural workflow for handling this compound.
Experimental Protocol: Weighing and Dissolving
-
Preparation :
-
Ensure a chemical fume hood is operational and the work surface is clean.
-
Don all required PPE as specified in the table above.
-
-
Weighing :
-
Place a weigh boat on an analytical balance and tare.
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.
-
Record the exact weight.
-
-
Dissolution :
-
Transfer the weighed solid to a suitable flask or beaker.
-
Add the desired solvent incrementally while stirring until the solid is fully dissolved.
-
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the individual to fresh air and keep them comfortable for breathing.[1] Seek medical attention if you feel unwell.[1] |
| Skin Contact | Wash the affected area with plenty of soap and water.[1] Seek medical advice if skin irritation occurs.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek medical attention.[1] |
| Ingestion | Rinse mouth with water.[1] Do NOT induce vomiting.[1] Seek immediate medical attention.[1] |
For spills, evacuate unnecessary personnel and ensure adequate ventilation.[1] Sweep or shovel the spilled solid into an appropriate container for disposal, minimizing dust generation.[1]
Disposal Plan
Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of contents and container in accordance with licensed collector's sorting instructions.[1] This may involve removal to an authorized incinerator.[1] |
| Contaminated Materials (PPE, weigh boats, etc.) | Collect in a sealed, labeled container for hazardous waste. |
| Empty Containers | Triple-rinse with a suitable solvent, collecting the rinsate as hazardous waste. Puncture the container to prevent reuse and dispose of it according to institutional guidelines. |
Always consult your institution's environmental health and safety (EHS) department for specific disposal protocols. Chemical waste generators must adhere to local, regional, and national hazardous waste regulations.[3]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




